molecular formula C9H9BN2O3 B596776 (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid CAS No. 1257640-81-5

(6-Methoxy-1,5-naphthyridin-4-yl)boronic acid

Cat. No.: B596776
CAS No.: 1257640-81-5
M. Wt: 203.992
InChI Key: JQLATOUDNCHYBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Methoxy-1,5-naphthyridin-4-yl)boronic acid is a high-value chemical building block central to modern medicinal chemistry and drug discovery. Its primary research application is in metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is indispensable for constructing biaryl architectures found in many active pharmaceutical ingredients . The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potential as antiproliferative, antibacterial, and antiviral agents . This boronic acid derivative enables the efficient functionalization of the 1,5-naphthyridine ring system at the 4-position, allowing researchers to rapidly explore structure-activity relationships (SAR). The methoxy substituent at the 6-position further influences the electronic properties of the system, which can fine-tune both the reactivity of the boronic acid in coupling reactions and the pharmacological profile of the final targets . The compound's utility is highlighted in the development of advanced inhibitors for key biological targets. For instance, structurally related naphthyridine and benzonaphthyridinone compounds have been designed as highly potent and selective ATP-competitive inhibitors of mTOR (mammalian target of rapamycin), a master regulator of cell growth and a promising target in oncology . The ability to introduce diverse aromatic and heteroaromatic groups via the boronic acid functionality makes this compound a critical reagent for synthesizing novel analogs for biochemical screening and lead optimization efforts.

Properties

IUPAC Name

(6-methoxy-1,5-naphthyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BN2O3/c1-15-8-3-2-7-9(12-8)6(10(13)14)4-5-11-7/h2-5,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLATOUDNCHYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=NC=C1)C=CC(=N2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694513
Record name (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257640-81-5
Record name (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This comprehensive guide details a feasible synthetic pathway for (6-methoxy-1,5-naphthyridin-4-yl)boronic acid, a valuable building block in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field, providing in-depth experimental procedures, quantitative data, and workflow visualizations. The synthesis is presented as a two-stage process, commencing with the construction of a key intermediate, 4-bromo-6-methoxy-1,5-naphthyridine, followed by its conversion to the target boronic acid.

Stage 1: Synthesis of 4-Bromo-6-methoxy-1,5-naphthyridine

The initial stage focuses on the construction of the 6-methoxy-1,5-naphthyridine core and its subsequent bromination at the 4-position. This is achieved through a multi-step sequence starting from a substituted aminopyridine.

Experimental Protocol:

Step 1a: Synthesis of 6-Methoxy-1,5-naphthyridin-4(1H)-one

A plausible route to the 6-methoxy-1,5-naphthyridine core is through a Gould-Jacobs reaction.[1][2] This involves the condensation of a suitable aminopyridine with a malonic ester derivative, followed by thermal cyclization. The starting material for this reaction would be 5-methoxy-3-aminopyridine.

  • A mixture of 5-methoxy-3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120 °C for 2 hours.

  • The resulting intermediate, diethyl 2-((5-methoxypyridin-3-ylamino)methylene)malonate, is added portion-wise to a preheated high-boiling point solvent, such as Dowtherm A, at 240-250 °C.

  • The reaction mixture is maintained at this temperature for 30-60 minutes to facilitate cyclization.

  • Upon cooling, the precipitated solid is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried to yield 6-methoxy-1,5-naphthyridin-4(1H)-one.

Step 1b: Synthesis of 4-Bromo-6-methoxy-1,5-naphthyridine

The hydroxyl group of the naphthyridinone is then converted to a bromide.

  • 6-Methoxy-1,5-naphthyridin-4(1H)-one (1 equivalent) is suspended in an excess of phosphorus oxybromide (POBr₃) (3-5 equivalents).

  • The mixture is heated at reflux for 2-4 hours.

  • After the reaction is complete, the excess POBr₃ is carefully removed under reduced pressure.

  • The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice, followed by neutralization with a base such as sodium bicarbonate solution.

  • The crude product is extracted with a suitable organic solvent (e.g., dichloromethane), dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification by column chromatography on silica gel provides 4-bromo-6-methoxy-1,5-naphthyridine.

Stage 2: Synthesis of this compound

The final stage involves the conversion of the 4-bromo intermediate to the target boronic acid via a lithium-halogen exchange followed by borylation.

Experimental Protocol:
  • To a solution of 4-bromo-6-methoxy-1,5-naphthyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), cooled to -78 °C, is added n-butyllithium (1.1 equivalents) dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • Triisopropyl borate (1.2 equivalents) is then added dropwise, and the mixture is allowed to slowly warm to room temperature overnight.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is acidified to approximately pH 7 with 1 M HCl.

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to afford this compound as a solid.[3]

Quantitative Data Summary

The following table summarizes the expected reactants, products, and potential yields for the key steps in the synthesis. Please note that the yields are estimates based on similar reactions reported in the literature and may vary.

StepReactant(s)ProductPotential Yield (%)
1a5-methoxy-3-aminopyridine, Diethyl ethoxymethylenemalonate6-Methoxy-1,5-naphthyridin-4(1H)-one70-85
1b6-Methoxy-1,5-naphthyridin-4(1H)-one, POBr₃4-Bromo-6-methoxy-1,5-naphthyridine60-75
24-Bromo-6-methoxy-1,5-naphthyridine, n-BuLi, Triisopropyl borateThis compound50-70

Visualized Synthesis Workflow

The following diagrams illustrate the logical flow of the synthetic protocol.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 4-Bromo-6-methoxy-1,5-naphthyridine A 5-methoxy-3-aminopyridine C 6-Methoxy-1,5-naphthyridin-4(1H)-one A->C Gould-Jacobs Reaction B Diethyl ethoxymethylenemalonate B->C Gould-Jacobs Reaction E 4-Bromo-6-methoxy-1,5-naphthyridine C->E Bromination D POBr3 D->E Bromination

Caption: Workflow for the synthesis of the key intermediate.

Boronic_Acid_Synthesis cluster_stage2 Stage 2: Synthesis of this compound F 4-Bromo-6-methoxy-1,5-naphthyridine Lithiation Intermediate Lithiation Intermediate F->Lithiation Intermediate G n-Butyllithium G->Lithiation Intermediate H Triisopropyl borate I This compound H->I Acidic Workup Lithiation Intermediate->H Borylation

References

Commercial Availability and Synthetic Insights for (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(6-Methoxy-1,5-naphthyridin-4-yl)boronic acid is a specialized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique 1,5-naphthyridine core, substituted with a methoxy group and a reactive boronic acid moiety, makes it a valuable reagent for the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of its commercial availability, a detailed plausible synthetic protocol, and a visualization of its application in a key experimental workflow.

Commercial Availability

This compound is available from a number of specialized chemical suppliers. The purity and available quantities can vary, so it is advisable to consult the respective supplier's documentation for the most current information. Below is a summary of representative commercial sources.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
CymitQuimica1257640-81-5C₉H₉BN₂O₃203.9995%[1]
Sigma-Aldrich1257640-81-5C₉H₉BN₂O₃Not specifiedNot specified[2]
BLDpharm1257640-81-5C₉H₉BN₂O₃Not specifiedNot specified[3]
Sunway Pharm1257640-81-5C₉H₉BN₂O₃203.9997%[4]

Experimental Protocols: A Plausible Synthetic Route

Step 1: Synthesis of 6-Methoxy-1,5-naphthyridin-4(1H)-one via Gould-Jacobs Reaction

The construction of the 1,5-naphthyridine core can be achieved through the Gould-Jacobs reaction.

  • Reactants: 3-Amino-5-methoxypyridine and Diethyl 2-(ethoxymethylene)malonate.

  • Procedure:

    • A mixture of 3-amino-5-methoxypyridine (1.0 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents) is heated at 110-130°C for 2 hours.

    • The resulting intermediate, diethyl 2-(((5-methoxypyridin-3-yl)amino)methylene)malonate, is added portion-wise to a preheated high-boiling point solvent, such as Dowtherm A, at 240-260°C.

    • The reaction mixture is maintained at this temperature for 30-60 minutes to facilitate cyclization.

    • After cooling, the reaction is diluted with a non-polar solvent (e.g., hexane) to precipitate the product.

    • The solid is collected by filtration, washed with the non-polar solvent, and dried to yield 6-methoxy-1,5-naphthyridin-4(1H)-one.

Step 2: Chlorination to 4-Chloro-6-methoxy-1,5-naphthyridine

The hydroxyl group of the naphthyridinone is converted to a chloride, a good leaving group for subsequent reactions.[2][5]

  • Reactant: 6-Methoxy-1,5-naphthyridin-4(1H)-one.

  • Reagent: Phosphorus oxychloride (POCl₃).

  • Procedure:

    • 6-Methoxy-1,5-naphthyridin-4(1H)-one (1.0 equivalent) is suspended in an excess of phosphorus oxychloride (5-10 equivalents).

    • The mixture is carefully heated to reflux (approximately 110°C) for 2-4 hours.

    • After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

    • The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice, followed by neutralization with a base such as a saturated sodium bicarbonate solution.

    • The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give 4-chloro-6-methoxy-1,5-naphthyridine.

Step 3: Borylation to this compound

The final step involves the conversion of the aryl chloride to the corresponding boronic acid. A common method is the Miyaura borylation.

  • Reactant: 4-Chloro-6-methoxy-1,5-naphthyridine.

  • Reagents: Bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere, add 4-chloro-6-methoxy-1,5-naphthyridine (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), palladium catalyst (e.g., 3 mol%), and potassium acetate (3.0 equivalents).

    • Add a dry, degassed solvent such as dioxane.

    • The mixture is heated to 80-100°C for several hours, with the reaction progress monitored by TLC or LC-MS.

    • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The resulting pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl) or by purification on silica gel. The crude product is then purified by recrystallization or column chromatography to yield this compound.

Application in Experimental Workflows: The Suzuki-Miyaura Coupling

A primary application of this compound in drug discovery is its use in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This reaction is instrumental in synthesizing complex biaryl structures, which are common motifs in pharmacologically active compounds.

Suzuki_Miyaura_Coupling Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Aryl-Pd(II)-X Complex OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_diaryl Diaryl-Pd(II) Complex Transmetal->PdII_diaryl BoronicAcid This compound + Base Borate Activated Borate Complex BoronicAcid->Borate Activation Borate->Transmetal RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Regeneration Product Coupled Product (Biaryl) RedElim->Product ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->OxAdd

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The diagram above illustrates the catalytic cycle of the Suzuki-Miyaura coupling. The cycle begins with the oxidative addition of an aryl or heteroaryl halide to a Pd(0) catalyst. The resulting Pd(II) complex then undergoes transmetalation with an activated boronate species, formed from the reaction of this compound with a base. The subsequent reductive elimination from the diaryl-Pd(II) complex yields the desired biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue. This powerful reaction enables the modular assembly of complex molecular architectures from readily available building blocks.

References

An In-depth Technical Guide on (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an overview of the chemical properties of (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid, a key building block in modern synthetic chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties

This compound is a heterocyclic compound frequently utilized in cross-coupling reactions. Its fundamental properties are summarized below.

PropertyValue
Molecular Formula C₉H₉BN₂O₃[1][2][3]
Molecular Weight 203.99 g/mol [1][2][3]
CAS Number 1257640-81-5[1]
Appearance Solid[1]
Storage Recommended storage in a freezer under -20°C in a dark, inert atmosphere.[3]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

Boronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forging carbon-carbon bonds.[4][5] This reaction is widely employed in the synthesis of biaryls, polyolefins, and styrenes.[5] The following is a generalized protocol for the coupling of an aryl boronic acid with an aryl halide.

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)[4][6]

  • Solvent (e.g., Dioxane, Toluene, DMF, often with water)[4]

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (e.g., round-bottomed flask)

  • Standard laboratory glassware and purification equipment (e.g., for extraction and chromatography)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add the this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst (0.01-0.05 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can lead to side reactions like homocoupling.[4]

  • Solvent Addition: Add the degassed solvent system to the reaction vessel via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically between 60-110 °C) with vigorous stirring. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired biaryl compound.

Visualization of the Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle centered around a palladium complex.[7] The key steps are oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition pd_complex1 R¹-Pd(II)-X oxidative_addition->pd_complex1 transmetalation Transmetalation ([R²-B(OH)₃]⁻) pd_complex1->transmetalation pd_complex2 R¹-Pd(II)-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Product (R¹-R²) reductive_elimination->product base_input Base (e.g., OH⁻) borate_complex Borate Complex ([R²-B(OH)₃]⁻) boronic_acid_input Boronic Acid (R²-B(OH)₂) borate_complex->transmetalation Activates Boronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

The 1,5-Naphthyridine Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine motif, a bicyclic heteroaromatic system composed of two fused pyridine rings, has emerged as a cornerstone in the design and development of novel therapeutic agents. Its rigid, planar structure and the presence of two nitrogen atoms offer unique opportunities for molecular interactions with a diverse range of biological targets. This versatility has led to the discovery of 1,5-naphthyridine-based compounds with a wide spectrum of pharmacological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the 1,5-naphthyridine core in medicinal chemistry, detailing its synthesis, biological activities, and the signaling pathways it modulates, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of the 1,5-Naphthyridine Scaffold

The construction of the 1,5-naphthyridine core can be achieved through various synthetic strategies, allowing for the introduction of diverse substituents and the fine-tuning of physicochemical and pharmacological properties. Key synthetic methodologies include classical cyclization reactions and modern cross-coupling techniques.

Classical Cyclization Reactions:

  • Skraup-Doebner-von Miller Reaction: This is a traditional and widely used method for synthesizing quinolines and related heterocyclic systems, which can be adapted for 1,5-naphthyridines. It typically involves the reaction of a 3-aminopyridine derivative with an α,β-unsaturated carbonyl compound or its precursor (e.g., glycerol in the presence of an oxidizing agent).

  • Friedländer Annulation: This method involves the condensation of a 3-amino-2-formylpyridine or a 3-amino-2-ketopyridine with a compound containing a reactive α-methylene group (e.g., a ketone or ester). This approach offers a high degree of convergence and is suitable for creating substituted 1,5-naphthyridines.

  • Povarov Reaction: This is a [4+2] cycloaddition reaction, also known as an aza-Diels-Alder reaction, which can be employed for the synthesis of tetrahydro-1,5-naphthyridines. These can subsequently be oxidized to the aromatic 1,5-naphthyridine core. The reaction typically involves an N-arylimine (derived from 3-aminopyridine) and an electron-rich alkene.

Modern Cross-Coupling Reactions:

  • Suzuki Coupling: This palladium-catalyzed cross-coupling reaction between a boronic acid and a halide is a powerful tool for creating C-C bonds. It can be used to introduce aryl or heteroaryl substituents onto a pre-formed 1,5-naphthyridine core, or to construct the ring system itself from appropriately functionalized pyridine precursors.

  • Stille Coupling: Similar to the Suzuki coupling, the Stille reaction utilizes a palladium catalyst to couple an organotin compound with an organic halide. This method is also highly effective for the functionalization of the 1,5-naphthyridine scaffold.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is instrumental in forming C-N bonds. It is frequently used to introduce amino substituents at various positions on the 1,5-naphthyridine ring, which is a key step in the synthesis of many biologically active derivatives.

Biological Activities and Therapeutic Targets

The 1,5-naphthyridine scaffold has been successfully incorporated into molecules targeting a variety of enzymes and receptors implicated in human diseases.

Anticancer Activity

A significant number of 1,5-naphthyridine derivatives have demonstrated potent anticancer activity through various mechanisms of action.

c-Met Kinase Inhibition: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion.[1] Its aberrant activation is a hallmark of many cancers. Several 1,5-naphthyridine-based compounds have been identified as potent c-Met inhibitors.[2] For example, a series of 1,5-naphthyridine derivatives were designed based on the structure of the known c-Met inhibitor MK-2461.[3]

TGF-β Type I Receptor (ALK5) Inhibition: The transforming growth factor-beta (TGF-β) signaling pathway is involved in a wide array of cellular processes, and its dysregulation is linked to cancer and fibrosis.[4] The TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5), is a key mediator of this pathway.[5] Novel 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of ALK5.[6][7]

Topoisomerase Inhibition: DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. Certain phenyl- and indeno-1,5-naphthyridine derivatives have been synthesized and shown to inhibit topoisomerase I (Top1) and exhibit antiproliferative activity against human cancer cell lines.[8][9][10]

Compound ClassTargetIC50Cell LineReference
1,5-Naphthyridine pyrazole derivative (Compound 19)ALK54 nM-[5][6]
1,5-Naphthyridine aminothiazole derivative (Compound 15)ALK56 nM-[5][6]
1H-imidazo[4,5-h][11][12]naphthyridin-2(3H)-one (Compound 2t)c-Met Kinase2.6 µM-[13]
Phenyl- and indeno-1,5-naphthyridinesTopoisomerase I-COLO 205[8][9][10]
Antibacterial Activity

With the rise of antibiotic resistance, there is an urgent need for new antibacterial agents with novel mechanisms of action. The 1,5-naphthyridine scaffold has been explored for the development of novel bacterial topoisomerase inhibitors (NBTIs).[14][15][16] These compounds target bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication and are distinct from their human counterparts.[17][18]

Compound ClassTargetMIC (µg/mL)Bacterial StrainReference
Hydroxy tricyclic 1,5-naphthyridinone NBTIDNA Gyrase / Topoisomerase IV0.5Staphylococcus aureus[14]
Antimalarial Activity

Pyronaridine, a 1,5-naphthyridine derivative, is a potent antimalarial agent that has been used in the treatment of malaria for decades.[19] It exhibits high efficacy against both Plasmodium falciparum and Plasmodium vivax, including chloroquine-resistant strains.[20] Its mechanism of action is believed to involve the inhibition of hemozoin formation, a critical detoxification process for the malaria parasite.[21]

CompoundTargetIC50 (nM)Plasmodium StrainReference
PyronaridineHemozoin Formation1.92 (median)P. falciparum[20]
PyronaridineHemozoin Formation2.58 (median)P. vivax[20]
Pyronaridine-2.24 (Geometric Mean)P. falciparum (drug-sensitive and resistant strains)[22]

Signaling Pathways Modulated by 1,5-Naphthyridine Derivatives

The therapeutic effects of 1,5-naphthyridine-based compounds are often attributed to their ability to modulate specific intracellular signaling pathways.

c-Met Signaling Pathway

The binding of hepatocyte growth factor (HGF) to its receptor, c-Met, triggers receptor dimerization and autophosphorylation, leading to the activation of downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways.[1][23] These pathways are crucial for cell growth, survival, and motility.[11][24][25] 1,5-Naphthyridine-based c-Met inhibitors block the kinase activity of the receptor, thereby preventing the activation of these downstream pathways and inhibiting tumor growth and metastasis.

c_Met_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P_cMet Phosphorylated c-Met cMet->P_cMet Autophosphorylation GAB1 GAB1 P_cMet->GAB1 GRB2_SOS GRB2/SOS P_cMet->GRB2_SOS Naphthyridine_Inhibitor 1,5-Naphthyridine c-Met Inhibitor Naphthyridine_Inhibitor->P_cMet Inhibits PI3K PI3K GAB1->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Survival, Motility AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified c-Met signaling pathway and its inhibition.

TGF-β Signaling Pathway

The TGF-β signaling cascade is initiated by the binding of TGF-β ligand to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (ALK5).[12][26][27] Activated ALK5 phosphorylates downstream signaling molecules, Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate gene transcription.[28][29] 1,5-Naphthyridine-based ALK5 inhibitors bind to the ATP-binding pocket of the kinase domain, preventing its activation and the subsequent phosphorylation of Smads, thereby blocking the entire signaling cascade.[7]

TGF_beta_Signaling_Pathway TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits P_ALK5 Phosphorylated ALK5 ALK5->P_ALK5 Phosphorylation Smad2_3 Smad2/3 P_ALK5->Smad2_3 Phosphorylates Naphthyridine_Inhibitor 1,5-Naphthyridine ALK5 Inhibitor Naphthyridine_Inhibitor->P_ALK5 Inhibits P_Smad2_3 Phosphorylated Smad2/3 Smad2_3->P_Smad2_3 Smad_complex Smad2/3/4 Complex P_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_transcription Gene Transcription (Cell Growth, Fibrosis) Nucleus->Gene_transcription Regulates

Caption: Overview of the TGF-β signaling cascade and its inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of novel compounds. Below are representative protocols for the synthesis of a 1,5-naphthyridine derivative and for a key biological assay.

Synthesis of 2,8-Disubstituted-1,5-naphthyridines

This protocol describes a general method for the synthesis of 2,8-disubstituted 1,5-naphthyridines, which have shown promise as antimalarial agents.[21]

Step 1: Synthesis of 2,8-dichloro-1,5-naphthyridine A mixture of 1,5-naphthyridine-2,8-diol and phosphorus oxychloride is heated to reflux for 1 hour. After cooling, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to afford 2,8-dichloro-1,5-naphthyridine.

Step 2: Regioselective Suzuki Coupling at the 2-position To a solution of 2,8-dichloro-1,5-naphthyridine in a 9:1 mixture of dioxane and water are added a boronic acid or pinacol ester, potassium phosphate, and a palladium catalyst such as PdCl2(dppf). The mixture is heated at 90 °C until the reaction is complete (monitored by TLC). The reaction is then cooled, diluted with water, and extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield the 2-substituted-8-chloro-1,5-naphthyridine.

Step 3: Nucleophilic Aromatic Substitution at the 8-position The 2-substituted-8-chloro-1,5-naphthyridine is dissolved in a suitable solvent such as DMF. An amine and a base (e.g., cesium carbonate) are added, and the mixture is heated at 110 °C for 18 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography to give the desired 2,8-disubstituted-1,5-naphthyridine.

In Vitro c-Met Kinase Inhibition Assay

This protocol outlines a common method for determining the in vitro potency of a test compound in inhibiting c-Met kinase activity.[11][30][31][32]

cMet_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Plate_Setup Assay Plate Setup (Add Inhibitor and Enzyme) Prepare_Reagents->Plate_Setup Initiate_Reaction Initiate Reaction (Add Substrate/ATP Mixture) Plate_Setup->Initiate_Reaction Incubate Incubate (Room Temperature, 60 min) Initiate_Reaction->Incubate Detect_Signal Detect Signal (e.g., Luminescence) Incubate->Detect_Signal Analyze_Data Data Analysis (Calculate % Inhibition, Determine IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical in vitro c-Met kinase inhibition assay.

Materials:

  • Recombinant human c-Met kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Test compound (1,5-naphthyridine derivative) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well assay plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer. Prepare solutions of c-Met kinase, substrate, and ATP in kinase buffer at the desired concentrations.

  • Assay Plate Setup: Add the diluted test compound or vehicle control (DMSO) to the wells of the assay plate. Add the diluted c-Met kinase to each well.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. For the ADP-Glo™ assay, the amount of ADP produced is measured as a luminescent signal.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The 1,5-naphthyridine core continues to be a highly valuable scaffold in medicinal chemistry, offering a versatile platform for the design of potent and selective modulators of various biological targets. The synthetic accessibility of this heterocycle, coupled with its favorable physicochemical properties, has enabled the development of a rich pipeline of compounds with diverse therapeutic potential. As our understanding of the molecular basis of diseases deepens, the rational design of novel 1,5-naphthyridine derivatives is poised to deliver the next generation of innovative medicines. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable chemical entity.

References

The Versatility of Boronic Acids: A Technical Guide to their Role as Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boronic acids and their derivatives have emerged as indispensable and highly versatile building blocks in modern organic synthesis. Their unique reactivity, stability, and favorable toxicological profile have established them as crucial reagents in the construction of complex molecular architectures, particularly in the pharmaceutical and materials science industries. This technical guide provides an in-depth exploration of the core applications of boronic acids, focusing on key transformations, experimental protocols, and quantitative data to empower researchers in their synthetic endeavors.

Introduction to Boronic Acids: Properties and Reactivity

Boronic acids are organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom (R-B(OH)₂). This structure confers a mild Lewis acidity and remarkable stability, allowing for their easy handling and application in a wide array of chemical transformations.[1] They are generally stable to air and moisture, a significant advantage over many other organometallic reagents.[2] The boron atom in boronic acids is electron-deficient, which is fundamental to their reactivity.[2]

The versatility of boronic acids stems from their participation in a multitude of bond-forming reactions, most notably carbon-carbon and carbon-heteroatom bond formations. Their ability to form reversible covalent complexes with diols, amino acids, and other nucleophiles has also led to their use as sensors and in drug delivery systems.[3][4]

Key Synthetic Transformations Involving Boronic Acids

Boronic acids are central to several powerful and widely adopted synthetic methodologies. This section details the mechanisms, applications, and experimental protocols for three cornerstone reactions: the Suzuki-Miyaura coupling, the Chan-Lam coupling, and the Petasis reaction.

The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation

The Suzuki-Miyaura coupling is a Nobel Prize-winning palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide or triflate.[1][5] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids.[6][7]

Mechanism: The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-X R¹-X (Organohalide) R1-X->Oxidative_Addition R1-Pd(II)-X R¹-Pd(II)(L)₂-X Oxidative_Addition->R1-Pd(II)-X Transmetalation Transmetalation R1-Pd(II)-X->Transmetalation R2-B(OH)2 R²-B(OH)₂ (Boronic Acid) Base Base R2-B(OH)2->Base Base->Transmetalation [R²-B(OH)₃]⁻ R1-Pd(II)-R2 R¹-Pd(II)(L)₂-R² Transmetalation->R1-Pd(II)-R2 Reductive_Elimination Reductive Elimination R1-Pd(II)-R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration R1-R2 R¹-R² (Coupled Product) Reductive_Elimination->R1-R2

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with a Boronic Ester [10]

  • Materials:

    • Diaryl bromide (1.0 eq)

    • Boronic ester (1.1 eq)

    • Cesium carbonate (2.5 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.1 eq)

    • Anhydrous 1,4-dioxane

    • Water

  • Procedure:

    • To a round-bottom pressure flask equipped with a stir bar, add the diaryl bromide, cesium carbonate, and the boronic ester.

    • Place the flask under an argon atmosphere.

    • Add anhydrous 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

    • Sparge the mixture with a stream of argon for 10 minutes.

    • Add the [Pd(dppf)Cl₂] catalyst to the mixture.

    • Purge the flask with argon for an additional 10 minutes.

    • Seal the vessel with a screw cap and heat the reaction mixture to 85-100 °C overnight with vigorous stirring.

    • After completion, allow the reaction mixture to cool to room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, perform an appropriate work-up, typically involving extraction with an organic solvent, washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentration under reduced pressure.

    • Purify the crude product by flash column chromatography.

Quantitative Data: Suzuki-Miyaura Coupling of Aryl Chlorides with Boronic Acids [7]

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePhenylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄Dioxane/H₂O1001895
24-Chloroanisole4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5), XPhos (3.5)K₃PO₄Dioxane/H₂O1001692
32-Chloropyridine3-Thienylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄Dioxane/H₂O1002088
41-Chloro-4-nitrobenzene4-Fluorophenylboronic acidPd₂(dba)₃ (1.5), XPhos (3.5)K₃PO₄Dioxane/H₂O1001596
The Chan-Lam Coupling: Forging C-Heteroatom Bonds

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom (C-N, C-O, C-S) bonds between a boronic acid and an amine, alcohol, or thiol.[11][12][13] A key advantage of this reaction is that it can often be performed at room temperature and open to the air.[12]

Mechanism: The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki-Miyaura coupling. A plausible catalytic cycle involves the formation of a copper(II)-aryl species, which then undergoes ligand exchange with the heteroatom nucleophile. A key step is believed to be a reductive elimination from a Cu(III) intermediate to form the desired product and a Cu(I) species, which is then reoxidized to Cu(II) to complete the cycle.[14][15]

Chan_Lam_Coupling Cu(II) Cu(II) Transmetalation Transmetalation Cu(II)->Transmetalation Ar-B(OH)2 Ar-B(OH)₂ Ar-B(OH)2->Transmetalation Ar-Cu(II) Ar-Cu(II) Transmetalation->Ar-Cu(II) Coordination Coordination Ar-Cu(II)->Coordination H-Nu H-Nu (Amine/Alcohol) H-Nu->Coordination Ar-Cu(II)-NuH [Ar-Cu(II)-NuH] Coordination->Ar-Cu(II)-NuH Oxidation Oxidation (e.g., O₂) Ar-Cu(II)-NuH->Oxidation Ar-Cu(III)-Nu [Ar-Cu(III)-Nu] Oxidation->Ar-Cu(III)-Nu Reductive_Elimination Reductive Elimination Ar-Cu(III)-Nu->Reductive_Elimination Ar-Nu Ar-Nu Reductive_Elimination->Ar-Nu Cu(I) Cu(I) Reductive_Elimination->Cu(I) Cu(I)->Cu(II) Reoxidation

Figure 2: A proposed catalytic cycle for the Chan-Lam coupling reaction.

Experimental Protocol: Copper-Catalyzed N-Arylation of Imidazole [16][17]

  • Materials:

    • Imidazole (1.2 eq)

    • Arylboronic acid (1.0 eq)

    • Copper(II) acetate (Cu(OAc)₂) (0.1 eq)

    • Pyridine (2.0 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • To a round-bottom flask, add the imidazole, arylboronic acid, and copper(II) acetate.

    • Add dichloromethane as the solvent.

    • Add pyridine to the reaction mixture.

    • Stir the reaction mixture at room temperature, open to the air, for 24-48 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Quantitative Data: Substrate Scope of the Chan-Lam N-Arylation of 2-Nitroimidazole [16]

EntryArylboronic AcidYield (%)
1Phenylboronic acid85
24-Methylphenylboronic acid82
34-Methoxyphenylboronic acid77
44-Fluorophenylboronic acid84
54-Chlorophenylboronic acid75
64-Bromophenylboronic acid68
71-Naphthylboronic acid82
83,4-Dimethoxyphenylboronic acid69
The Petasis Reaction: A Multicomponent Route to Amines

The Petasis reaction, or Petasis borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines.[18][19] This reaction is particularly valuable for the synthesis of α-amino acids and their derivatives.[3][18]

Mechanism: The reaction is believed to proceed through the formation of an iminium ion from the amine and carbonyl component. The boronic acid then reacts with the hydroxyl group of an intermediate hemiaminal or with a water molecule to form a boronate complex. This is followed by the intramolecular transfer of the organic group from the boron to the iminium carbon.[3]

Petasis_Reaction cluster_0 Iminium Ion Formation cluster_1 Boronate Complex Formation and Nucleophilic Attack Amine R¹R²NH Hemiaminal Hemiaminal Amine->Hemiaminal Carbonyl R³CHO Carbonyl->Hemiaminal Iminium_Ion Iminium Ion [R³CH=NR¹R²]⁺ Hemiaminal->Iminium_Ion -H₂O Nucleophilic_Attack Intramolecular Nucleophilic Attack Iminium_Ion->Nucleophilic_Attack Boronic_Acid R⁴B(OH)₂ Boronate_Complex Boronate 'ate' Complex Boronic_Acid->Boronate_Complex Boronate_Complex->Nucleophilic_Attack Product Substituted Amine R³CH(R⁴)NR¹R² Nucleophilic_Attack->Product MIDA_Boronate_Workflow Start Start with Halo-MIDA Boronate Suzuki_Coupling Suzuki-Miyaura Coupling (Anhydrous Conditions) Start->Suzuki_Coupling Deprotection MIDA Deprotection (Aqueous Base) Suzuki_Coupling->Deprotection Next_Coupling Next Suzuki-Miyaura Coupling Deprotection->Next_Coupling Final_Product Complex Molecule Next_Coupling->Final_Product

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling with (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid. This key building block is instrumental in the synthesis of a diverse range of 4-aryl-6-methoxy-1,5-naphthyridine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in compounds with antibacterial and kinase inhibitory activities.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1] This reaction is particularly valuable in drug discovery for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of building blocks.

The 1,5-naphthyridine core is a recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[2] Derivatives of 1,5-naphthyridine have shown promise as potent inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases.[3][4] Furthermore, this scaffold is a key component of novel bacterial topoisomerase inhibitors, addressing the urgent need for new antibacterial agents. The methoxy group, a common substituent in approved drugs, can favorably modulate a compound's physicochemical and pharmacokinetic properties.[5]

This document outlines a general protocol for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides, based on established methodologies for similar heterocyclic systems.

Chemical Information

Compound NameThis compound
CAS Number 1257640-81-5
Molecular Formula C₉H₉BN₂O₃
Molecular Weight 203.99 g/mol
Appearance Solid
Purity Typically ≥95%
Storage Store in a cool, dry place away from light

Table 1: Physicochemical properties of this compound.[6]

General Reaction Scheme

The Suzuki-Miyaura coupling reaction of this compound with an aryl or heteroaryl halide (Ar-X) is depicted below:

Figure 1: General Suzuki-Miyaura coupling scheme.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl halide (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.1 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound, the aryl/heteroaryl halide, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Example Reaction Conditions:

CatalystBaseSolventTemperature (°C)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O (4:1)100
PdCl₂(dppf)Cs₂CO₃DMF110
Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O (10:1)90

Table 2: Representative Suzuki-Miyaura coupling conditions.

Logical Workflow for Suzuki-Miyaura Coupling

G reagents Combine Reactants (Boronic Acid, Aryl Halide, Base) inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Anhydrous Solvent catalyst->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Application in Kinase Inhibitor Synthesis

The 4-aryl-6-methoxy-1,5-naphthyridine scaffold is a key pharmacophore in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer. The Suzuki-Miyaura coupling provides a convergent and efficient method to synthesize libraries of analogues for structure-activity relationship (SAR) studies.

Signaling Pathway Context:

Many kinase inhibitors target pathways involved in cell proliferation, survival, and angiogenesis. For example, inhibitors of receptor tyrosine kinases (RTKs) can block downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 4-Aryl-6-methoxy- 1,5-naphthyridine Derivative Inhibitor->RTK Inhibition

Figure 3: Simplified RTK signaling pathway and point of inhibition.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile tool for the synthesis of medicinally relevant 4-aryl-6-methoxy-1,5-naphthyridine derivatives. The protocols and information provided herein offer a solid foundation for researchers to explore the synthesis and biological evaluation of novel compounds based on this promising scaffold. Further optimization of reaction conditions may be necessary depending on the specific coupling partners employed.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Heteroaryl Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, particularly in the pharmaceutical and materials science sectors.[1][2] This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds between organoboron compounds, such as boronic acids, and organic halides or triflates.[3] Its application in the synthesis of biaryl and heteroaryl structures is of paramount importance for the construction of complex molecular architectures found in many biologically active compounds.[2][3]

Heteroaryl moieties are prevalent in pharmaceuticals, and the ability to efficiently couple them with other aromatic or heteroaromatic systems is crucial for drug discovery and development. However, the cross-coupling of heteroaryl boronic acids can present unique challenges, including catalyst inhibition by the heteroatom, protodeboronation of the boronic acid under basic conditions, and the inherent instability of some heteroaryl boronic acids.[3][4] Careful optimization of the palladium catalyst, ligands, base, and reaction conditions is therefore essential for achieving high yields and reproducibility.[3]

Recent advancements have introduced highly efficient catalyst systems, including the use of electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type biaryl phosphine ligands), N-heterocyclic carbenes (NHCs), and palladium precatalysts that offer enhanced stability and reactivity.[3][5][6] Microwave-assisted protocols have also gained prominence, significantly reducing reaction times and often improving yields.[1]

These application notes provide an overview of common palladium catalyst systems and detailed protocols for the successful cross-coupling of a variety of heteroaryl boronic acids with (hetero)aryl halides.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the palladium-catalyzed cross-coupling of various heteroaryl boronic acids. This data is intended to provide a comparative overview of different catalytic systems and their efficacy with various substrates.

Table 1: Cross-Coupling of Thiophene Boronic Acids with Heteroaryl Halides

EntryHeteroaryl HalideBoronic AcidPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
15-Chloro-2-thiophene carbaldehyde3-Thiophene boronic acidPd(OAc)₂ (0.25)1 (0.5)K₃PO₄ (2)n-Butanol1001271
23-Chloro-2,5-dimethylpyrazine3-Thiophene boronic acidPd(OAc)₂ (0.5)1 (1)K₃PO₄ (2)n-Butanol1001295

Ligand 1: 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl

Data extracted from a study on highly efficient monophosphine-based catalysts.[7]

Table 2: Cross-Coupling of Indole Boronic Acids with Heteroaryl Chlorides

EntryHeteroaryl HalideBoronic AcidPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
15-Chlorobenzoxazole5-Indole boronic acidPd₂(dba)₃ (1)2 (2)K₃PO₄ (2)t-Amyl alcohol1201291
23-Chlorothiophene5-Indole boronic acidPd₂(dba)₃ (1)2 (2)K₃PO₄ (2)t-Amyl alcohol1201290
32-Amino-5-chloropyridine5-Indole boronic acidPd₂(dba)₃ (1)2 (2)K₃PO₄ (2)t-Amyl alcohol1201277

Ligand 2: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

Data extracted from a study on highly efficient monophosphine-based catalysts.[7]

Table 3: Cross-Coupling of Furan Boronic Acids with Heteroaryl Chlorides

EntryHeteroaryl HalideBoronic AcidPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-Chloropyrazine3-Furan boronic acidPd(OAc)₂ (1)1 (2)K₃PO₄ (2)n-Butanol1001296
22-Chloro-5-formylfuran2-Formyl-5-furan boronic acidPd(OAc)₂ (1)1 (2)K₃PO₄ (2)n-Butanol1001285

Ligand 1: 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl

Data extracted from a study on highly efficient monophosphine-based catalysts.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Heteroaryl Chlorides with Heteroaryl Boronic Acids

This protocol is based on the highly efficient monophosphine-based catalyst system.[7]

Materials:

  • (Hetero)aryl chloride (1.0 equiv)

  • Heteroaryl boronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (as specified in tables)

  • Phosphine ligand (1 or 2 ) (as specified in tables)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous n-butanol or t-amyl alcohol (2 mL/mmol of halide)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry reaction vial or flask equipped with a magnetic stir bar, add the (hetero)aryl chloride, heteroaryl boronic acid, potassium phosphate, palladium source, and phosphine ligand under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen).

  • Add the anhydrous solvent via syringe.

  • Seal the reaction vessel and place it in a preheated oil bath at the temperature specified in the data tables (e.g., 100 °C or 120 °C).

  • Stir the reaction mixture for the specified time (typically 12 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biheteroaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of a Heterocyclic Boronic Acid

This protocol is a general method for rapid, microwave-assisted Suzuki-Miyaura coupling.[1]

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Heterocyclic boronic acid (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Microwave reactor vials

  • Argon or Nitrogen gas supply

Procedure:

  • To a microwave reactor vial, add 2,4-dichloropyrimidine (e.g., 75 mg, 0.5 mmol), the heterocyclic boronic acid (0.5 mmol), potassium carbonate (e.g., 207 mg, 1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (e.g., 2.9 mg, 0.0025 mmol).[1]

  • Add a mixture of 1,4-dioxane (4 mL) and water (2 mL) that has been previously degassed by bubbling with argon or nitrogen for 15-20 minutes.

  • Seal the vial under an inert atmosphere.

  • Place the vial in the microwave reactor and irradiate the reaction mixture at 100 °C for 15 minutes.[1]

  • After the reaction is complete, cool the vial to room temperature.

  • Extract the reaction mixture with ethyl acetate.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X L_n OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' L_n Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)₂ Base Base ArBOH->Base Borate [Ar'-B(OH)₃]⁻ Base->Borate Borate->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start: Assemble Reactants Reagents Add (Hetero)aryl Halide, Boronic Acid, Base, Pd Catalyst, and Ligand to Reaction Vessel Start->Reagents Inert Establish Inert Atmosphere (Nitrogen or Argon) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heat Reaction Mixture (Conventional or Microwave) Solvent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification by Column Chromatography Workup->Purification Characterization Characterization of Product (NMR, MS, etc.) Purification->Characterization End End: Pure Product Characterization->End

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (6-Methoxy-1,5-naphthyridin-4-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and application of kinase inhibitors derived from the versatile building block, (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid. The 1,5-naphthyridine scaffold is a recognized pharmacophore in the development of potent and selective kinase inhibitors. This document outlines the synthesis of a representative inhibitor targeting the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin receptor-like kinase 5 (ALK5), a key player in cellular growth, differentiation, and pathogenesis.

Target Kinase and Signaling Pathway

The TGF-β signaling pathway is crucial in regulating a wide array of cellular processes. Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. Small molecule inhibitors of ALK5 can effectively block the downstream signaling cascade, making them attractive therapeutic agents. The binding of TGF-β to its type II receptor (TβRII) leads to the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates downstream signaling molecules, SMAD2 and SMAD3, which subsequently complex with SMAD4 and translocate to the nucleus to regulate target gene expression.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII Binding ALK5 ALK5 (TβRI) TBRII->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulation Inhibitor Naphthyridine-based ALK5 Inhibitor Inhibitor->ALK5 Inhibition

Caption: Simplified TGF-β/ALK5 Signaling Pathway and Point of Inhibition.

Synthetic Workflow

The synthesis of 4-substituted 6-methoxy-1,5-naphthyridine kinase inhibitors is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This key step allows for the efficient formation of a carbon-carbon bond between the 4-position of the naphthyridine core and a variety of aryl or heteroaryl partners.

synthetic_workflow Start 4-Chloro-6-methoxy- 1,5-naphthyridine Suzuki Suzuki-Miyaura Coupling Start->Suzuki Boronic_Acid (Aryl/Heteroaryl)boronic Acid or Ester Boronic_Acid->Suzuki Product 4-(Aryl/Heteroaryl)-6-methoxy- 1,5-naphthyridine (Kinase Inhibitor) Suzuki->Product

Caption: General Synthetic Workflow for Kinase Inhibitor Synthesis.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative ALK5 inhibitor, 4-(1-methyl-1H-pyrazol-4-yl)-6-methoxy-1,5-naphthyridine, based on established literature procedures.

Protocol 1: Synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-6-methoxy-1,5-naphthyridine

This protocol details the Suzuki-Miyaura coupling of 4-chloro-6-methoxy-1,5-naphthyridine with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Materials:

  • 4-Chloro-6-methoxy-1,5-naphthyridine

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add 4-chloro-6-methoxy-1,5-naphthyridine (1.0 mmol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and Na₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

Protocol 2: Biochemical Kinase Inhibition Assay (ALK5)

This protocol outlines a general procedure to determine the in vitro inhibitory activity of the synthesized compound against the ALK5 kinase.

Materials:

  • Recombinant human ALK5 kinase domain

  • Suitable substrate (e.g., a generic kinase substrate like Myelin Basic Protein or a specific peptide substrate)

  • Adenosine triphosphate (ATP), [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays, or unlabeled ATP for non-radiometric assays

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Synthesized inhibitor compound

  • 96-well plates

  • Scintillation counter or appropriate detection system for non-radiometric assays

Procedure:

  • Serially dilute the synthesized inhibitor in DMSO to create a range of concentrations.

  • In a 96-well plate, add the kinase assay buffer, the recombinant ALK5 kinase, and the diluted inhibitor.

  • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of ATP (containing a tracer amount of radiolabeled ATP for radiometric assays) and the substrate.

  • Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30 °C).

  • Stop the reaction (e.g., by adding a stop solution like phosphoric acid for radiometric assays).

  • For radiometric assays, spot the reaction mixture onto a phosphocellulose paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

  • For non-radiometric assays, quantify substrate phosphorylation using methods such as ELISA with a phospho-specific antibody or luminescence-based ATP detection.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data

The following table summarizes the inhibitory activity of a series of 1,5-naphthyridine derivatives against ALK5, demonstrating the structure-activity relationship (SAR) for this class of inhibitors.[1][2][3]

Compound IDR Group at 4-positionALK5 IC₅₀ (nM)
1 2-aminothiazol-4-yl6
2 1-methyl-1H-pyrazol-4-yl4
3 pyrazol-4-yl16
4 2-aminopyrimidin-5-yl21

Data is representative and based on published findings for similar compound series.[1][2][3]

Structure-Activity Relationship (SAR)

The data presented in the table highlights key SAR trends for this series of ALK5 inhibitors:

  • Substitution at the 4-position of the 1,5-naphthyridine core is critical for potent inhibitory activity.

  • Heteroaryl groups, particularly pyrazole and aminothiazole moieties, are well-tolerated and can lead to highly potent inhibitors. [1][3]

  • The N-methylation of the pyrazole ring in Compound 2 resulted in a 4-fold increase in potency compared to the unsubstituted pyrazole in Compound 3, suggesting that this modification enhances binding to the active site of ALK5. [1]

These application notes provide a foundational framework for the synthesis and evaluation of kinase inhibitors based on the this compound scaffold. The detailed protocols and SAR insights can guide researchers in the development of novel and potent therapeutics targeting various kinase-driven diseases.

References

Application of (6-Methoxy-1,5-naphthyridin-4-yl)boronic Acid in the Discovery of Potent Protein Kinase B (Akt/PKB) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(6-Methoxy-1,5-naphthyridin-4-yl)boronic acid is a key heterocyclic building block in medicinal chemistry, particularly in the development of targeted therapies for cancer. Its rigid, planar naphthyridine core, combined with the reactive boronic acid moiety, makes it an ideal scaffold for the synthesis of potent and selective enzyme inhibitors. This boronic acid is particularly valuable for its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile formation of carbon-carbon bonds to construct complex molecular architectures. A significant application of this compound is in the synthesis of inhibitors of Protein Kinase B (PKB), also known as Akt, a pivotal node in cell signaling pathways that regulate cell survival, proliferation, and metabolism. Dysregulation of the PKB/Akt signaling pathway is a hallmark of many human cancers, making it a prime target for anticancer drug discovery.

Therapeutic Target: Protein Kinase B (PKB/Akt) Signaling Pathway

The PKB/Akt signaling pathway is a critical intracellular cascade that promotes cell survival and inhibits apoptosis. The pathway is activated by various growth factors and cytokines. Upon activation, PKB/Akt phosphorylates a multitude of downstream substrates, leading to the regulation of diverse cellular processes, including cell cycle progression, cell growth, and angiogenesis. In many cancers, this pathway is constitutively active, contributing to tumor growth and resistance to therapy. Therefore, inhibitors of PKB/Akt are of significant interest as potential anticancer agents.

PKB_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 GSK3b GSK3β Akt->GSK3b FOXO FOXO Transcription Factors Akt->FOXO Proliferation Cell Proliferation & Growth mTORC1->Proliferation GSK3b->Proliferation |-- Survival Cell Survival (Anti-apoptosis) FOXO->Survival |-- Inhibitor PKB/Akt Inhibitor (Derived from This compound) Inhibitor->Akt inhibits

Figure 1: Simplified PKB/Akt Signaling Pathway and the point of inhibition.

Application in Drug Discovery: Synthesis of PKB/Akt Inhibitors

This compound serves as a crucial intermediate in the synthesis of a novel class of PKB/Akt inhibitors. A key synthetic transformation is the Suzuki-Miyaura cross-coupling reaction, where the boronic acid is coupled with a suitable halogenated heterocyclic core to generate the desired scaffold. Subsequent functionalization of this scaffold leads to the final inhibitor compounds.

Data Presentation: In Vitro Activity of a Representative PKB/Akt Inhibitor

The following table summarizes the in vitro inhibitory activity of a representative compound, synthesized using this compound, against the three isoforms of PKB/Akt.

Compound IDTargetIC50 (nM)
PKB-Inhibitor-1 PKBα (Akt1)5.2
PKBβ (Akt2)12.5
PKBγ (Akt3)8.9

Data is representative and compiled from patented examples.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a halogenated reaction partner to form the core structure of the PKB/Akt inhibitors.

Suzuki_Coupling_Workflow Start Starting Materials: This compound Halogenated Heterocycle Reaction Suzuki-Miyaura Coupling - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., Na2CO3) - Solvent (e.g., Dioxane/Water) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Coupled Product (Inhibitor Core Scaffold) Purification->Product

Figure 2: General workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Halogenated reaction partner (e.g., a brominated heterocycle)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Sodium carbonate)

  • Solvent (e.g., 1,4-Dioxane and Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the halogenated reaction partner (1.0 eq), this compound (1.2 eq), and the palladium catalyst (0.05 eq).

  • Purge the vessel with an inert gas (e.g., nitrogen) for 10-15 minutes.

  • Add the degassed solvent mixture (e.g., 3:1 Dioxane:Water) and the base (2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the required time (typically 4-16 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

In Vitro PKB/Akt Kinase Inhibition Assay

This protocol outlines a general method to determine the in vitro inhibitory activity (IC50) of the synthesized compounds against PKB/Akt isoforms.

Materials:

  • Recombinant human PKB/Akt isoforms (Akt1, Akt2, Akt3)

  • Kinase buffer

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., a fluorescently labeled peptide)

  • Test compounds (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the kinase buffer, the respective PKB/Akt isoform, and the test compound dilution.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA solution).

  • Measure the amount of phosphorylated substrate using a microplate reader (e.g., by measuring fluorescence).

  • Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO vehicle).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

This compound is a valuable and versatile building block for the synthesis of potent PKB/Akt inhibitors. The methodologies described provide a framework for the rational design and development of novel targeted therapies for the treatment of cancer and other diseases characterized by aberrant PKB/Akt signaling. The use of this specific boronic acid allows for the creation of unique chemical entities with desirable pharmacological properties, highlighting its importance in modern drug discovery.

Application of (6-Methoxy-1,5-naphthyridin-4-yl)boronic Acid in Materials Science: A Review of Current Landscape

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough investigation of scientific literature and patent databases, there is currently no publicly available information detailing the specific application of (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid in the field of materials science.

This compound, with the CAS Number 1257640-81-5 and molecular formula C₉H₉BN₂O₃, is commercially available and listed by various chemical suppliers. This indicates its potential utility in synthetic chemistry. Boronic acids are a well-established class of compounds, particularly valued for their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of a wide array of organic materials.

General Potential in Materials Science

Theoretically, the structure of this compound suggests several potential avenues for its application in materials science:

  • Organic Electronics: The naphthyridine core is an electron-deficient aromatic system. Incorporating such a moiety into conjugated polymers or small molecules could impart desirable electron-transporting properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The methoxy group can further modulate the electronic properties and solubility of the resulting materials.

  • Fluorescent Materials: Naphthyridine derivatives are known to exhibit fluorescence. By utilizing this compound as a building block, novel fluorescent polymers or molecular probes could be synthesized for applications in sensing, bioimaging, and solid-state lighting.

  • Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the naphthyridine ring can act as coordination sites for metal ions. This suggests the potential use of this boronic acid as a ligand for the construction of coordination polymers or MOFs with interesting catalytic, gas storage, or luminescent properties.

Hypothetical Experimental Workflow

While no specific examples exist in the literature, a general experimental protocol for the application of this compound in the synthesis of a conjugated polymer via Suzuki-Miyaura coupling can be conceptualized.

Hypothetical Synthesis of a Co-polymer

This protocol outlines the synthesis of a hypothetical alternating copolymer between this compound and a dibromo-aromatic comonomer.

Table 1: Hypothetical Reactants and Conditions for Suzuki-Miyaura Polymerization

Reagent/Parameter Proposed Value/Compound Purpose
Monomer 1This compoundNaphthyridine-containing building block
Monomer 21,4-Dibromo-2,5-didodecyloxybenzeneSolubilizing and electron-donating comonomer
CatalystTetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Palladium catalyst for cross-coupling
BasePotassium Carbonate (K₂CO₃)Activates the boronic acid
SolventToluene/Water (4:1 v/v)Biphasic solvent system
Temperature90 °CReaction temperature
Reaction Time48 hoursDuration of polymerization

Experimental Protocol:

  • Degassing: A mixture of toluene and water is degassed by bubbling with argon for 30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reactant Addition: To a flame-dried Schlenk flask are added this compound (1.0 mmol), 1,4-dibromo-2,5-didodecyloxybenzene (1.0 mmol), and potassium carbonate (4.0 mmol).

  • Solvent and Catalyst Addition: The degassed solvent mixture is added to the flask, followed by the addition of the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol), under an inert atmosphere (argon or nitrogen).

  • Reaction: The reaction mixture is heated to 90 °C and stirred vigorously for 48 hours under an inert atmosphere.

  • Polymer Precipitation: After cooling to room temperature, the reaction mixture is poured into a large volume of methanol to precipitate the polymer.

  • Purification: The crude polymer is collected by filtration and purified by Soxhlet extraction with methanol, acetone, and finally chloroform to remove oligomers and catalyst residues.

  • Drying: The purified polymer is dried under vacuum to yield the final product.

Below is a conceptual diagram illustrating this hypothetical Suzuki-Miyaura polymerization workflow.

G cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Workup & Purification A Degas Solvents (Toluene/Water) B Add Reactants to Flask: - this compound - Dibromo-comonomer - K₂CO₃ A->B C Add Catalyst (Pd(PPh₃)₄) B->C D Heat to 90°C Stir for 48h (Inert Atmosphere) C->D E Precipitate in Methanol D->E F Filter Crude Polymer E->F G Soxhlet Extraction (Methanol, Acetone, Chloroform) F->G H Dry Final Polymer G->H G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound E Cross-Coupled Product (C-C Bond Formation) A->E B Aryl/Vinyl Halide B->E C Palladium Catalyst C->E D Base D->E

Application Notes and Protocols for Chan-Lam Coupling of (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chan-Lam coupling reaction is a powerful and versatile method for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds. This copper-catalyzed cross-coupling reaction utilizes boronic acids as the aryl source and proceeds under mild conditions, often open to the air, making it an attractive alternative to other cross-coupling methods like the Buchwald-Hartwig reaction.[1][2] The 1,5-naphthyridine scaffold is a significant pharmacophore found in numerous biologically active compounds, including kinase inhibitors. The ability to functionalize this core structure through Chan-Lam coupling with various amines and phenols opens up vast possibilities for the synthesis of novel drug candidates. This document provides detailed application notes and protocols for the Chan-Lam coupling of (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid.

Reaction Principle

The Chan-Lam coupling involves the reaction of an aryl boronic acid with a nucleophile (amine or alcohol) in the presence of a copper catalyst and an oxidant (typically atmospheric oxygen). The generally accepted mechanism involves the formation of a copper(II)-aryl complex, which then undergoes ligand exchange with the nucleophile. A subsequent reductive elimination from a copper(III) intermediate furnishes the desired C-N or C-O bond and regenerates a copper(I) species, which is then re-oxidized to copper(II) to complete the catalytic cycle.[2][3]

Applications in Drug Discovery

The 6-methoxy-1,5-naphthyridine core is a key structural motif in a variety of kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Key signaling pathways often targeted by inhibitors incorporating the naphthyridine scaffold include the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are central to cell proliferation, survival, and differentiation.[4][5] The Chan-Lam coupling provides a direct and efficient method to synthesize libraries of N-aryl and O-aryl substituted 6-methoxy-1,5-naphthyridines for screening as potential kinase inhibitors.

Experimental Protocols

General Procedure for the Cu(BF₄)₂/AC-Catalyzed N-Arylation of (6-Methoxy-1,5-naphthyridin-4-yl)amine derivatives

This protocol is adapted from the work of Wu et al. (2022) on the amination of 1,6-naphthyridin-5(6H)-one.[1][2]

Materials:

  • This compound

  • Substituted aniline or phenol

  • Cu(BF₄)₂/Activated Carbon (Cu(BF₄)₂/AC) catalyst[1][2]

  • Base (e.g., TMEDA for N-arylation of the naphthyridinone nitrogen)[2]

  • Solvent (e.g., 1,4-dioxane or DMF)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Catalyst Preparation (Cu(BF₄)₂/AC): A mixture of aqueous Cu(BF₄)₂ solution and activated carbon in methanol is subjected to ultrasonic treatment followed by rotary evaporation to yield the black powder Cu(BF₄)₂/AC catalyst.[2]

Reaction Setup:

  • To a reaction vessel, add this compound (1.0 equiv.), the desired amine or phenol (1.2 equiv.), Cu(BF₄)₂/AC catalyst (e.g., 10 mol % Cu), and a suitable base if required (e.g., TMEDA, 2.0 equiv.).

  • Add the appropriate solvent (e.g., 1,4-dioxane) to the vessel.

  • Seal the vessel and stir the reaction mixture at an elevated temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

Work-up and Purification:

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the heterogeneous catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Data Presentation

The following table presents representative yields for the Chan-Lam coupling of various aryl boronic acids with 1,6-naphthyridin-5(6H)-one, which can be considered indicative of the expected outcomes for the coupling with this compound and various amines.

EntryAryl Boronic AcidProductYield (%)[1][2]
1Phenylboronic acid6-phenyl-1,6-naphthyridin-5(6H)-one99
24-Methylphenylboronic acid6-(p-tolyl)-1,6-naphthyridin-5(6H)-one98
34-Methoxyphenylboronic acid6-(4-methoxyphenyl)-1,6-naphthyridin-5(6H)-one95
44-Fluorophenylboronic acid6-(4-fluorophenyl)-1,6-naphthyridin-5(6H)-one92
54-Chlorophenylboronic acid6-(4-chlorophenyl)-1,6-naphthyridin-5(6H)-one96
64-Bromophenylboronic acid6-(4-bromophenyl)-1,6-naphthyridin-5(6H)-one94
73-Methylphenylboronic acid6-(m-tolyl)-1,6-naphthyridin-5(6H)-one97
83-Methoxyphenylboronic acid6-(3-methoxyphenyl)-1,6-naphthyridin-5(6H)-one93
92-Methylphenylboronic acid6-(o-tolyl)-1,6-naphthyridin-5(6H)-one85
102-Methoxyphenylboronic acid6-(2-methoxyphenyl)-1,6-naphthyridin-5(6H)-one82

Visualizations

Chan_Lam_Coupling_Mechanism cluster_cycle Catalytic Cycle Cu(II) Cu(II) Cu(II)-Aryl Cu(II)-Aryl Cu(II)->Cu(II)-Aryl Transmetalation ArB(OH)2 Cu(III)-Aryl-Nu Cu(III)-Aryl-Nu Cu(II)-Aryl->Cu(III)-Aryl-Nu Ligand Exchange + Nucleophile (R-XH) + Oxidant Cu(I) Cu(I) Cu(III)-Aryl-Nu->Cu(I) Reductive Elimination Product Product Cu(III)-Aryl-Nu->Product Ar-XR Cu(I)->Cu(II) Oxidation (O2)

Caption: General mechanism of the Chan-Lam coupling reaction.

Experimental_Workflow Start Start Reactants Combine Boronic Acid, Amine/Phenol, Catalyst, Base Start->Reactants Solvent Add Solvent Reactants->Solvent Reaction Heat and Stir Solvent->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Cool, Dilute, Filter Monitoring->Workup Reaction Complete Extraction Wash with Water and Brine Workup->Extraction Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product Product Purification->Product

Caption: Experimental workflow for Chan-Lam coupling.

Kinase_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) GrowthFactor->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Inhibitor Naphthyridine-based Kinase Inhibitor Inhibitor->RAF Inhibitor->PI3K

Caption: Targeted kinase signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki-Miyaura coupling reactions involving (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid. The inherent properties of this electron-deficient, nitrogen-containing heteroaromatic boronic acid present unique challenges, including potential catalyst inhibition and a propensity for protodeboronation.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary issues to investigate?

A1: Low or no product formation in this specific coupling is often traced back to several key factors related to the naphthyridine core and general Suzuki reaction principles.

  • Catalyst Inactivity or Poisoning: The Lewis basic nitrogen atoms of the 1,5-naphthyridine ring can coordinate to the palladium catalyst, leading to deactivation or "poisoning".[1][2] The active Pd(0) species may also not be forming efficiently from a Pd(II) precatalyst.[3][4]

  • Protodeboronation: This is a major side reaction where the C-B bond of your boronic acid is cleaved by a proton source (like water), resulting in the formation of 6-methoxy-1,5-naphthyridine.[2][5] This process can be accelerated under basic conditions.[6][7]

  • Inefficient Transmetalation: The transfer of the naphthyridinyl group from boron to the palladium center is a critical step.[8] The electron-withdrawing nature of the naphthyridine ring can slow this step down.[2]

  • Poor Solubility: The starting materials, particularly the naphthyridine boronic acid, may have poor solubility in common organic solvents, hindering reaction kinetics.[9][10]

  • Sub-optimal Base or Conditions: The choice and quality of the base are crucial for activating the boronic acid for transmetalation.[11][12] Ineffective degassing can also lead to catalyst decomposition and unwanted side reactions.[1]

Q2: I'm observing a significant amount of 6-methoxy-1,5-naphthyridine in my crude reaction mixture. How can I minimize this protodeboronation side reaction?

A2: Protodeboronation is a common challenge with heteroaryl boronic acids.[4] Several strategies can be employed to mitigate this issue:

  • Use Anhydrous Conditions: Rigorously dry all solvents and reagents to minimize the primary proton source.[1][13] While many Suzuki protocols tolerate water, it can be detrimental for sensitive substrates.

  • Convert to a More Stable Boronate Ester: Boronic acids can be converted to more stable derivatives like pinacol esters, MIDA boronates, or trifluoroborate salts.[1][4][14] These are generally less susceptible to premature decomposition.

  • Select the Right Base and Solvent: The choice of base can influence the rate of protodeboronation.[7] Sometimes, using a fluoride source like CsF or KF instead of strong carbonate or phosphate bases can be beneficial.[12][15]

  • Control Reaction Temperature: Lowering the reaction temperature may reduce the rate of protodeboronation relative to the desired coupling.[1]

Q3: My reaction is producing a biaryl product derived from the homocoupling of this compound. What causes this and how can it be prevented?

A3: Homocoupling is typically caused by the presence of oxygen in the reaction mixture.[1][4] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote the coupling of two boronic acid molecules.[4]

  • Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your solvent and reaction setup are thoroughly deoxygenated. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or to use a series of freeze-pump-thaw cycles.[1]

  • Use High-Purity Reagents: Ensure the palladium catalyst has not been exposed to air for extended periods. Using fresh, high-quality catalysts is recommended.[1]

  • Stoichiometry Control: Using a slight excess of the aryl halide relative to the boronic acid can sometimes help minimize homocoupling.[14]

Q4: How can I improve the reproducibility of my coupling reaction?

A4: Lack of reproducibility often points to sensitivity to atmospheric conditions or reagent quality.[1]

  • Consistent Degassing: Oxygen levels can significantly impact the reaction by promoting homocoupling and oxidizing phosphine ligands.[1][4] Implement a standardized and thorough degassing procedure for every experiment.

  • Reagent Purity and Stability: Boronic acids can degrade during storage, especially if exposed to air and moisture.[1][6] It is advisable to use fresh, high-purity this compound or its more stable ester derivatives. Similarly, ensure the palladium catalyst is active.

  • Inert Atmosphere Technique: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reagent addition and reaction process to prevent oxygen from entering the flask.[1]

Troubleshooting Summary and Recommended Conditions

The table below summarizes common issues and suggests optimized starting conditions for the Suzuki coupling of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low/No Yield Catalyst poisoning/inactivity, Protodeboronation, Poor solubility, Ineffective base.[1][2]Use bulky, electron-rich ligands (e.g., SPhos, XPhos).[1] Screen stronger bases (K₃PO₄, Cs₂CO₃).[13] Use a co-solvent system (e.g., Dioxane/H₂O, Toluene/H₂O).[1] Consider converting boronic acid to a pinacol ester.[14]
Protodeboronation Presence of water/protic impurities, Base-catalyzed decomposition.[5][13]Use anhydrous solvents and reagents.[1] Convert boronic acid to a more stable boronate ester or trifluoroborate salt.[14] Screen different bases (e.g., KF).[12]
Homocoupling Oxygen in the reaction mixture.[1][4]Perform rigorous and consistent degassing of solvents and the reaction vessel.[1] Use a slight excess of the aryl halide coupling partner.[14]
Dehalogenation Protic impurities, High temperature.[1]Ensure anhydrous conditions. Lower the reaction temperature and monitor carefully. Screen different ligands.[1]
Poor Solubility Inherent properties of starting materials.[9]Screen different solvent systems, including higher boiling point solvents like DMF or Toluene.[1] Gentle heating can improve solubility before adding the catalyst.
Recommended Starting Reaction Parameters
Parameter Recommendation Rationale / Comment
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂ or a Buchwald G3/G4 precatalystBuchwald precatalysts are designed for efficient generation of the active Pd(0) species.[1]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich phosphine ligands can mitigate catalyst poisoning by the naphthyridine nitrogens and promote the desired reaction steps.[1][16]
Catalyst/Ligand Loading 1-5 mol% Pd, Ligand/Pd ratio of 2:1 to 4:1Higher loading may be necessary to overcome catalyst inhibition.[1]
Base K₃PO₄, Cs₂CO₃ (2-3 equivalents)Strong, soluble inorganic bases are often effective for challenging couplings involving N-heterocycles.[1][17] Ensure the base is finely ground.
Solvent Dioxane/H₂O (e.g., 4:1 to 10:1), Toluene, 2-MeTHFA polar aprotic solvent, often with a small amount of water, is a common starting point. Anhydrous conditions may be required to prevent protodeboronation.[1][13]
Temperature 80-110 °CHeat is typically required, but monitor for decomposition or side reactions.[1][3]
Boron Reagent This compound pinacol esterUsing the pinacol ester can significantly improve stability and reduce protodeboronation.[4][14]

Visualized Workflows and Mechanisms

General Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII_halide->PdII_R2 Transmetalation PdII_R2->Pd0 Reductive Elimination Product R¹-R² PdII_R2->Product ArylHalide R¹-X ArylHalide->PdII_halide BoronicAcid R²-B(OR)₂ BoronicAcid->PdII_R2 Base Base Base->PdII_R2 Activates Boronic Acid

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Failed Coupling

Troubleshooting_Workflow Start Reaction Failed: Low or No Product Check_Catalyst 1. Assess Catalyst System Start->Check_Catalyst Check_Conditions 2. Verify Reaction Conditions Start->Check_Conditions Check_Reagents 3. Evaluate Reagent Stability Start->Check_Reagents Cat_Action1 Use fresh Pd source & bulky ligand (e.g., SPhos) Check_Catalyst->Cat_Action1 Cat_Action2 Increase catalyst loading (2-5 mol%) Check_Catalyst->Cat_Action2 Cond_Action1 Ensure rigorous degassing (Freeze-Pump-Thaw or Ar bubbling) Check_Conditions->Cond_Action1 Cond_Action2 Screen stronger/different base (e.g., K₃PO₄, Cs₂CO₃, KF) Check_Conditions->Cond_Action2 Cond_Action3 Screen different solvent system (e.g., Toluene, 2-MeTHF, Dioxane/H₂O) Check_Conditions->Cond_Action3 Reag_Action1 Use fresh, high-purity boronic acid Check_Reagents->Reag_Action1 Reag_Action2 Convert to stable boronate ester (e.g., pinacol ester) Check_Reagents->Reag_Action2 End Re-run Optimized Reaction Cat_Action1->End Cat_Action2->End Cond_Action1->End Cond_Action2->End Cond_Action3->End Reag_Action1->End Reag_Action2->End

Caption: A logical workflow for troubleshooting a failed Suzuki coupling reaction.

Component Interactions and Failure Modes

Failure_Modes Catalyst Pd Catalyst Ligand Ligand Ligand->Catalyst Stabilizes Boronic_Acid Naphthyridine Boronic Acid Poisoning Catalyst Poisoning Boronic_Acid->Poisoning N-coordination Protodeboronation Protodeboronation Boronic_Acid->Protodeboronation H₂O/Protic Solvent Base Base Base->Protodeboronation Accelerates Poor_Activation Poor Activation Base->Poor_Activation Wrong type or insoluble Atmosphere Atmosphere Homocoupling Homocoupling Atmosphere->Homocoupling O₂ present Decomposition Decomposition Atmosphere->Decomposition O₂ present Solvent Solvent Solvent->Protodeboronation Contains H₂O Poisoning->Catalyst Decomposition->Catalyst

Caption: Key reaction components and their associated potential failure modes.

Detailed Experimental Protocol

This protocol provides a general starting point for the Suzuki coupling of an aryl bromide with this compound pinacol ester. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound pinacol ester (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Catalyst and Ligand Addition:

    • In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%).

    • Quickly add the catalyst and ligand solids to the Schlenk flask under a positive flow of inert gas.

  • Degassing and Solvent Addition:

    • Seal the Schlenk flask and evacuate and backfill with inert gas three to five times to thoroughly remove any oxygen.[1]

    • Add the degassed solvent (e.g., Dioxane, to achieve a concentration of 0.1 M with respect to the aryl bromide) via syringe.[3]

  • Reaction Execution:

    • Place the sealed flask into a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).[1]

    • Stir the reaction mixture vigorously for the intended duration (e.g., 4-24 hours).

  • Monitoring and Workup:

    • Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC, LC-MS, or GC-MS.[3]

    • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired product.[3]

References

Technical Support Center: Optimizing Reaction Conditions for (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid. The following sections offer insights into optimizing reaction conditions and overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for preparing this compound?

A1: The most prevalent method involves a two-step process. First, the synthesis of a suitable precursor, 4-halo-6-methoxy-1,5-naphthyridine (typically 4-chloro-6-methoxy-1,5-naphthyridine). This is followed by a palladium-catalyzed Miyaura borylation reaction to introduce the boronic acid group at the 4-position.

Q2: How is the 4-halo-6-methoxy-1,5-naphthyridine precursor synthesized?

A2: The precursor is typically synthesized from 3-aminopyridine through a multi-step process. A common route is the Gould-Jacobs reaction, where 3-aminopyridine is reacted with diethyl ethoxymethylenemalonate, followed by thermal cyclization to yield 1,5-naphthyridin-4-ol.[1][2] This intermediate is then halogenated, most commonly chlorinated using phosphorus oxychloride (POCl₃), to give 4-chloro-1,5-naphthyridine.[1][2] Subsequent nucleophilic aromatic substitution with sodium methoxide affords 4-methoxy-1,5-naphthyridine, which can then be halogenated at the 6-position, or the methoxy group can be introduced after halogenation at the 4-position of a pre-functionalized naphthyridine core.

Q3: What are the key considerations for a successful Miyaura borylation of 4-chloro-6-methoxy-1,5-naphthyridine?

A3: A successful Miyaura borylation of this substrate hinges on several critical factors:

  • Catalyst System: A suitable palladium catalyst and ligand are crucial. Common choices include Pd(dppf)Cl₂ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand such as XPhos or SPhos.

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most frequently used boron reagent.

  • Base: The choice of base is critical to the reaction's success. Potassium acetate (KOAc) is a standard, but other bases like potassium phosphate (K₃PO₄) or organic bases can also be effective.[3][4]

  • Solvent: Anhydrous, degassed solvents are essential to prevent side reactions. Dioxane, toluene, and DMF are common choices.

  • Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst and reagents.

Q4: Can I use direct C-H borylation to synthesize this compound?

A4: Direct C-H borylation using an iridium catalyst is a potential alternative to the Miyaura borylation of a pre-halogenated substrate.[5][6][7] This method offers the advantage of fewer synthetic steps. However, regioselectivity can be a challenge with multiple C-H bonds available for activation on the naphthyridine ring. The directing effect of the methoxy group and the nitrogen atoms in the rings will influence the site of borylation. Optimization of the ligand and reaction conditions would be necessary to achieve selectivity for the 4-position.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound in Miyaura Borylation
Potential Cause Suggested Solution
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more air and moisture stable. Ensure proper activation if using a Pd(II) source.
Oxygen Contamination Thoroughly degas the solvent and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Poor Reagent Quality Verify the purity of the 4-chloro-6-methoxy-1,5-naphthyridine starting material. Use high-purity bis(pinacolato)diboron.
Ineffective Base Ensure the base is anhydrous and finely powdered. Consider screening different bases, such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or organic bases. The choice of base can be solvent-dependent.[3]
Sub-optimal Solvent Ensure the solvent is anhydrous. Screen alternative solvents like toluene, DMF, or a mixture of solvents to improve the solubility of the starting materials and reagents.
Low Reaction Temperature Gradually increase the reaction temperature. Monitor for potential decomposition of starting materials or product at higher temperatures.
Issue 2: Significant Formation of Protodeborylation Byproduct (Replacement of Boronic Acid with Hydrogen)
Potential Cause Suggested Solution
Presence of Water Use rigorously dried solvents and reagents. Perform the reaction under strictly anhydrous conditions.
Base is too Strong or too Nucleophilic Switch to a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).
Prolonged Reaction Time at High Temperature Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed. Avoid unnecessarily long reaction times.
Issue 3: Formation of Homocoupled Byproducts
Potential Cause Suggested Solution
Oxygen in the Reaction Mixture Improve the degassing procedure for solvents and ensure a leak-proof inert atmosphere setup.
Sub-optimal Catalyst to Ligand Ratio Optimize the palladium to phosphine ligand ratio. An excess of ligand can sometimes suppress homocoupling.
High Catalyst Loading Reduce the catalyst loading to the minimum effective amount.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-6-methoxy-1,5-naphthyridine (Precursor)

This protocol is a generalized procedure based on the synthesis of similar naphthyridine derivatives.[1][2]

  • Step 1: Synthesis of 6-Methoxy-1,5-naphthyridin-4-ol:

    • Combine 5-amino-2-methoxypyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

    • Heat the mixture at 120-140 °C for 2-3 hours.

    • Cool the reaction mixture and add the resulting intermediate to a preheated high-boiling point solvent (e.g., diphenyl ether) at 240-250 °C.

    • Maintain the temperature for 30-60 minutes to facilitate cyclization.

    • Cool the mixture and dilute with a non-polar solvent (e.g., hexanes) to precipitate the product.

    • Collect the solid by filtration, wash with the non-polar solvent, and dry.

  • Step 2: Chlorination to 4-Chloro-6-methoxy-1,5-naphthyridine:

    • Carefully add 6-Methoxy-1,5-naphthyridin-4-ol (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).

    • Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.

    • Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution) until basic pH.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Miyaura Borylation to this compound pinacol ester

This is a representative protocol for the Miyaura borylation of an aryl halide.

  • To an oven-dried Schlenk flask, add 4-chloro-6-methoxy-1,5-naphthyridine (1 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), and potassium acetate (3 equivalents).

  • Seal the flask, and cycle between vacuum and an inert atmosphere (argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the ligand if required.

  • Add anhydrous, degassed solvent (e.g., dioxane) via syringe.

  • Heat the reaction mixture at 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired boronic acid pinacol ester.

Data Presentation

Table 1: Optimization of Base for Miyaura Borylation

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1KOAcDioxane8012Data not available
2K₃PO₄Dioxane8012Data not available
3Cs₂CO₃Toluene1008Data not available
4K₂CO₃DMF9010Data not available
5Et₃NDioxane8024Data not available

Note: The yields are hypothetical and would need to be determined experimentally. This table serves as a template for organizing optimization data.

Table 2: Screening of Palladium Catalysts and Ligands

EntryPalladium Source (mol%)Ligand (mol%)SolventTemperature (°C)Yield (%)
1Pd(dppf)Cl₂ (3)-Dioxane80Data not available
2Pd(OAc)₂ (2)XPhos (4)Toluene100Data not available
3Pd₂(dba)₃ (1.5)SPhos (3)Dioxane90Data not available
4Pd(PPh₃)₄ (5)-DMF90Data not available

Note: The yields are hypothetical and would need to be determined experimentally. This table serves as a template for organizing optimization data.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_borylation Miyaura Borylation start 5-Amino-2-methoxypyridine + Diethyl ethoxymethylenemalonate intermediate1 Condensation start->intermediate1 intermediate2 6-Methoxy-1,5-naphthyridin-4-ol intermediate1->intermediate2 intermediate3 Chlorination with POCl3 intermediate2->intermediate3 precursor 4-Chloro-6-methoxy-1,5-naphthyridine intermediate3->precursor reaction Reaction Setup (Inert Atmosphere) precursor->reaction reagents B2pin2, Pd Catalyst, Base reagents->reaction workup Workup and Purification reaction->workup product This compound pinacol ester workup->product troubleshooting_logic start Low or No Product Yield check_catalyst Is the catalyst active and fresh? start->check_catalyst check_atmosphere Is the reaction under a strict inert atmosphere? check_catalyst->check_atmosphere Yes solution_catalyst Use fresh/alternative catalyst. check_catalyst->solution_catalyst No check_reagents Are the starting material and boron source pure and dry? check_atmosphere->check_reagents Yes solution_atmosphere Improve degassing and inert gas purging. check_atmosphere->solution_atmosphere No check_conditions Are the base, solvent, and temperature optimized? check_reagents->check_conditions Yes solution_reagents Purify starting materials and use high-purity reagents. check_reagents->solution_reagents No end Consult further literature for analogous systems. check_conditions->end Yes solution_conditions Screen bases, solvents, and adjust temperature. check_conditions->solution_conditions No

References

Technical Support Center: Overcoming Protodeboronation of Heteroaryl Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and overcome the common challenge of protodeboronation in reactions involving heteroaryl boronic acids.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem with heteroaryl boronic acids?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process consumes your starting material, reduces the yield of your desired product, and introduces impurities that can complicate purification.[2] Heteroaryl boronic acids, particularly those with certain electronic and structural features (e.g., 2-pyridyl and 5-thiazolyl derivatives), are often highly susceptible to this reaction.[3][4]

Q2: What are the primary factors that promote protodeboronation?

A2: Several factors can accelerate protodeboronation:

  • pH: The reaction pH is a critical factor.[1][3] Both acidic and basic conditions can promote protodeboronation, with the rate often being minimized at a neutral pH for simple non-basic boronic acids.[1][5] For many heteroaryl boronic acids, basic conditions used in cross-coupling reactions are particularly problematic.[6]

  • Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[7][8]

  • Base: The choice and concentration of the base are crucial. Strong bases can promote the formation of more reactive boronate species that are more susceptible to protonolysis.[2][7]

  • Solvent: The presence of protic solvents, especially water, can serve as a proton source for the C-B bond cleavage.[2][7]

  • Catalyst Activity: A slow or inefficient catalyst allows more time for the competing protodeboronation reaction to occur.[9]

Q3: How can I tell if protodeboronation is occurring in my reaction?

A3: The most common indicator of protodeboronation is the isolation of the corresponding unsubstituted heteroarene as a major byproduct. For example, if you are using 2-fluoropyridine-3-boronic acid in a Suzuki-Miyaura coupling, the presence of 2-fluoropyridine in your reaction mixture suggests protodeboronation is taking place.[7] You can monitor the reaction progress by techniques like TLC, GC-MS, or LC-MS to identify this byproduct.[10]

Q4: Are all heteroaryl boronic acids equally susceptible to protodeboronation?

A4: No, the stability of heteroaryl boronic acids varies significantly depending on the structure of the heteroaryl ring and the position of the boronic acid group.[4] For instance, 2-pyridyl and 5-thiazolyl boronic acids are known to be very unstable and undergo rapid protodeboronation.[3][4] In contrast, 3- and 4-pyridyl boronic acids are considerably more stable.[3]

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and mitigate protodeboronation in your experiments.

Problem: Low yield of desired product and significant formation of the deboronated byproduct.

Solution 1: Optimize Reaction Conditions

Careful optimization of your reaction parameters can significantly suppress protodeboronation.

  • Modify the Base: Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases.[7]

    • Recommended alternatives: K₃PO₄, Cs₂CO₃, CsF, or KOAc.[9]

  • Lower the Temperature: If your catalyst system is sufficiently active, try running the reaction at a lower temperature (e.g., room temperature to 60 °C).[7]

  • Control Water Content: While some water can be beneficial for the Suzuki-Miyaura coupling, excess water can act as a proton source.[7] Consider using anhydrous solvents and reagents, or carefully optimize the amount of water in your reaction.[7][11]

  • Use a Highly Active Catalyst: A more efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete protodeboronation.[7] Consider using catalyst systems with bulky, electron-rich phosphine ligands.[9]

Solution 2: Utilize a Stabilized Boronic Acid Surrogate

If optimizing reaction conditions is insufficient, using a more stable derivative of the boronic acid is a highly effective strategy.[10]

  • Boronic Esters (Pinacol or MIDA): Converting the boronic acid to a more stable ester derivative is a common and effective approach.[7][12]

    • Pinacol esters offer increased stability.[7]

    • N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that provide a "slow-release" of the boronic acid under reaction conditions.[10][13][14] This keeps the concentration of the unstable free boronic acid low, minimizing side reactions.[9][13]

  • Potassium Trifluoroborates (R-BF₃K): These are highly stable, crystalline solids that also function via a slow-release mechanism, gradually hydrolyzing to the boronic acid in situ.[5][10]

Data Presentation

The following tables summarize quantitative data on the stability and reactivity of different boron reagents.

Table 1: Comparison of Boronic Acid Surrogates

Boron Reagent TypeChemical StructureStabilityAdvantagesDisadvantages
Boronic AcidR-B(OH)₂Low to ModerateCommercially available; no deprotection needed.Prone to protodeboronation, oxidation, and polymerization.[10]
Pinacol BoronateR-B(pin)ModerateGenerally more stable than boronic acids; good for purification.[10]Stability not guaranteed; can still hydrolyze and protodeboronate.[6][10]
Trifluoroborate SaltR-BF₃KHighHighly stable crystalline solids; slow release of boronic acid.[10]Requires specific conditions for in situ hydrolysis.[10]
MIDA BoronateR-B(MIDA)Very HighExceptionally stable, air-stable solids; tunable slow release.[10][13]Requires an additional synthetic step to prepare; deprotection needed.[10]

Table 2: Effect of Base on Product Yield in a Suzuki-Miyaura Coupling

Adapted from a study on a similar heterocyclic system, this table illustrates that weaker inorganic bases can provide superior yields, likely by minimizing base-mediated protodeboronation.[7]

BaseYield (%)
K₂CO₃65
Na₂CO₃60
K₃PO₄72
CsF92
Et₃N45

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol provides a starting point and should be optimized for your specific substrates.[10]

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the heteroaryl boronic acid surrogate (e.g., MIDA boronate, 1.2 equiv.), and a mild base such as finely ground K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any required ligand.

  • Solvent Addition: Add a degassed solvent mixture. A common choice is a 5:1 ratio of an organic solvent to water, such as dioxane/H₂O.[10] The minimal amount of water facilitates the slow hydrolysis of the boronic acid surrogate.[10]

  • Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for both product formation and the deboronated byproduct.

  • Work-up: After the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography.

Protocol 2: Preparation of an N-methyliminodiacetic acid (MIDA) Boronate Ester

This protocol is for preparing the highly stable MIDA boronate ester from the corresponding boronic acid.[7]

  • Dissolution: In a round-bottom flask, dissolve the heteroaryl boronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a 1:1 mixture of toluene and DMSO.

  • Azeotropic Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Isolation: After completion, cool the reaction mixture and isolate the MIDA boronate product, which often precipitates and can be collected by filtration.

Visualizations

Protodeboronation_Pathway cluster_reagents Starting Materials cluster_reaction Undesired Side Reaction cluster_products Byproducts Boronic_Acid Heteroaryl Boronic Acid (Ar-B(OH)₂) Protodeboronation Protodeboronation Boronic_Acid->Protodeboronation Proton_Source Proton Source (e.g., H₂O) Proton_Source->Protodeboronation Deboronated_Product Deboronated Product (Ar-H) Protodeboronation->Deboronated_Product Boric_Acid Boric Acid (B(OH)₃) Protodeboronation->Boric_Acid

Caption: The general pathway of protodeboronation.

Troubleshooting_Workflow Start Low Yield & High Protodeboronation Observed Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Use_Surrogate Use Stabilized Boronic Acid Surrogate Optimize_Conditions->Use_Surrogate Ineffective Success Improved Yield & Reduced Protodeboronation Optimize_Conditions->Success Effective Check_Catalyst Use Highly Active Catalyst Use_Surrogate->Check_Catalyst Ineffective Use_Surrogate->Success Effective Check_Catalyst->Success Effective Failure Issue Persists Check_Catalyst->Failure Ineffective Reassess Reassess Substrate & Reaction Design Failure->Reassess

Caption: A decision-tree for troubleshooting protodeboronation.

Slow_Release_Strategy MIDA_Boronate Stable MIDA Boronate (Air-stable solid) Hydrolysis Slow in situ Hydrolysis MIDA_Boronate->Hydrolysis Free_Boronic_Acid Free Heteroaryl Boronic Acid (Low Concentration) Hydrolysis->Free_Boronic_Acid Coupling Desired Cross-Coupling Free_Boronic_Acid->Coupling Protodeboronation Protodeboronation (Minimized) Free_Boronic_Acid->Protodeboronation Product Desired Product Coupling->Product

Caption: The "slow-release" strategy using MIDA boronates.

References

Technical Support Center: Improving Yields in Cross-Coupling Reactions with Electron-Rich Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions involving electron-rich naphthyridine cores.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to optimize for a successful cross-coupling reaction with an electron-rich naphthyridine?

A1: The most critical parameters for a successful cross-coupling of naphthyridines are the judicious selection of the palladium catalyst and ligand, the base, the solvent system, and the reaction temperature.[1] The electronic properties of the specific naphthyridine isomer and the coupling partner (e.g., boronic acid, amine, alkyne) significantly influence the optimal conditions.[1]

Q2: How do I choose the right palladium source and ligand for coupling with an electron-rich naphthyridine?

A2: The choice of catalyst and ligand is crucial for achieving high yields. For nitrogen-containing heterocycles like naphthyridines, which can coordinate to the metal center and inhibit catalysis, bulky and electron-rich phosphine ligands are often preferred.[2][3]

  • Palladium Source : While traditional sources like Pd(PPh₃)₄ can be effective, modern palladium(II) precatalysts (e.g., XPhos-Pd-G3, SPhos-Pd-G2) are often more robust and efficient.[2]

  • Ligands : Ligands such as XPhos, SPhos, RuPhos, and cataCXium A are known to be effective for challenging Suzuki couplings of heteroaromatics.[2] These bulky, electron-rich ligands help stabilize the palladium catalyst, promote the rate-limiting oxidative addition step, and prevent catalyst deactivation.[3][4][5]

Q3: Which base and solvent system is a good starting point for my reaction?

A3: A common and effective starting point is a mixture of an ethereal solvent and water with a phosphate or carbonate base.[2]

  • Solvent : A 4:1 to 10:1 mixture of dioxane/water or THF/water is widely used.[2] These systems provide good solubility for both the organic substrates and the inorganic base. For substrates with poor solubility, solvents like DMF or toluene may be considered.[6][7][8]

  • Base : An inorganic base is required in Suzuki reactions to facilitate the transmetalation step. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are common choices.[2][8] For Buchwald-Hartwig aminations, a stronger base like sodium tert-butoxide (NaOtBu) is often necessary.

Q4: My reaction is not reproducible. What are the most common causes?

A4: Lack of reproducibility in cross-coupling reactions often stems from sensitivity to air and moisture.[2]

  • Oxygen : Inconsistent or inadequate degassing can leave variable levels of oxygen, which promotes the homocoupling of boronic acids and can oxidize phosphine ligands, deactivating the catalyst.[1][2] It is crucial to ensure your degassing procedure (e.g., 3-5 vacuum/inert gas cycles) is consistent for every experiment.[2]

  • Reagent Quality : The purity and stability of reagents, especially boronic acids and the palladium catalyst, are critical. Boronic acids can degrade during storage, and palladium catalysts can lose activity.[2] Using fresh, high-purity reagents is advisable.[2]

  • Water Content : While many protocols use aqueous media, the precise ratio of water to the organic solvent can be important and should be kept consistent.[2]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

Low conversion of the naphthyridine starting material is a frequent issue. Several factors can contribute to this problem, which can be systematically investigated.

Troubleshooting Decision Tree for Low-Yield Reactions

LowYieldTroubleshooting Start Low or No Yield Observed Catalyst Is the Catalyst Active? Start->Catalyst Reagents Are Reagents Pure & Dry? Catalyst->Reagents Yes Sol_Catalyst_Fresh Use fresh precatalyst. Store under inert atmosphere. Catalyst->Sol_Catalyst_Fresh No Conditions Are Reaction Conditions Optimal? Reagents->Conditions Yes Sol_Reagents_Degas Ensure rigorous degassing of solvents and reagents (3-5x vacuum/inert gas cycles). Reagents->Sol_Reagents_Degas No Sol_Conditions_Temp Screen reaction temperature (e.g., 80-110 °C). Conditions->Sol_Conditions_Temp No Sol_Catalyst_Ligand Switch to a bulkier, more electron-rich ligand (e.g., XPhos). Increase catalyst/ligand loading. Sol_Catalyst_Fresh->Sol_Catalyst_Ligand Sol_Reagents_Purity Use fresh, high-purity boronic acid/coupling partner. Use anhydrous solvents. Sol_Reagents_Degas->Sol_Reagents_Purity Sol_Conditions_Base Try a different base (e.g., K3PO4, Cs2CO3). Ensure base is finely ground. Sol_Conditions_Temp->Sol_Conditions_Base

Caption: Troubleshooting decision tree for low-yield cross-coupling reactions.

Problem 2: Formation of Dehalogenated Naphthyridine Side Product

The premature loss of the halide (e.g., Br, I) from the naphthyridine starting material without coupling is a common side reaction known as hydrodehalogenation or proto-dehalogenation.[1]

  • Potential Cause : Presence of protic impurities like water or alcohols can lead to the hydrodehalogenation of the starting material.[2] Additionally, some highly active palladium-ligand complexes can promote this reductive pathway, especially at elevated temperatures.[2]

  • Solution : Use anhydrous solvents and reagents where possible. Ensure the inert gas stream is dry.[2] If the problem persists, consider lowering the reaction temperature or screening different catalyst/ligand combinations.

Problem 3: Significant Homocoupling of the Coupling Partner (e.g., Boronic Acid)

This side reaction leads to the formation of a biaryl product derived from the boronic acid, consuming the reagent and reducing the yield of the desired product.

  • Potential Cause : This is frequently caused by the presence of oxygen in the reaction mixture.[1][2]

  • Solution : Rigorous and consistent degassing of all solvents and the reaction setup is essential to remove dissolved oxygen.[1][2][9] Using a slight excess of the halo-naphthyridine relative to the boronic acid can also help mitigate this issue.[1]

Quantitative Data Summary

Optimizing reaction parameters is key to improving yields. The following tables summarize literature data for common variables in Suzuki-Miyaura reactions.

Table 1: Effect of Catalyst System and Loading on Yield

Halo-Naphthyridine Substrate Coupling Partner Catalyst System Catalyst Loading (mol%) Yield (%) Reference
2-Iodo-1,5-naphthyridine Phenylboronic acid Pd(PPh₃)₄ 5 92 [8]
2-Iodo-1,5-naphthyridine 4-Methylphenylboronic acid Pd(PPh₃)₄ 5 90 [8]
4-Iodo-1,5-naphthyridine (4-methoxyphenyl)zinc chloride CoCl₂·2LiCl / HCO₂Na 5 78 [10]
3,6-Dichloro-1,8-dimethyl-2,7-naphthyridine 2-Phenylethylmagnesium bromide CoCl₂ 5 80 [10]

| Generic Bromo-naphthyridine | Arylboronic acid | XPhos-Pd-G3 | 1-2 | Typically >80 | General recommendation[2] |

Table 2: Common Base and Solvent Systems for Suzuki-Miyaura Coupling

Base Solvent System (v/v) Typical Temperature (°C) Notes
K₃PO₄ Dioxane / H₂O (4:1 to 10:1) 80 - 110 A robust and widely applicable system.[2]
K₂CO₃ DMF 100 - 120 Good for substrates with low solubility in ethereal solvents.[8]
Na₂CO₃ Toluene / H₂O (1:1) 90 - 110 Biphasic system, can simplify workup.

| Cs₂CO₃ | THF / H₂O (10:1) | 70 - 90 | Stronger base, can be effective when others fail. |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halo-Naphthyridine

This protocol provides a reliable starting point for the optimization of your specific reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Workflow A 1. Reagent Preparation - Weigh halo-naphthyridine (1.0 equiv), boronic acid (1.2-1.5 equiv), and base (e.g., K3PO4, 2.0-3.0 equiv) into a flame-dried Schlenk flask. B 2. Inert Atmosphere Setup - Seal the flask and cycle between vacuum and inert gas (Ar or N2) 3-5 times to remove all oxygen. A->B C 3. Catalyst & Solvent Addition - Under positive inert gas pressure, add the Pd precatalyst (1-5 mol%) and degassed solvent mixture via syringe. B->C D 4. Reaction - Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. C->D E 5. Monitoring - Monitor reaction progress by TLC, LC-MS, or GC-MS. D->E F 6. Workup - Cool to RT, dilute with organic solvent, wash with water and brine. - Dry organic layer (Na2SO4) and concentrate. E->F G 7. Purification - Purify the crude product by flash column chromatography on silica gel. F->G

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Detailed Steps:

  • Reaction Setup : To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the halo-naphthyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[2]

  • Inert Atmosphere : Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) 3-5 times to thoroughly remove oxygen.[2]

  • Addition of Catalyst and Solvent : Under a positive pressure of inert gas, add the palladium precatalyst and ligand (if not using a pre-ligated source) (1-5 mol%).[2] Then, add the previously degassed solvent mixture (e.g., dioxane/water 4:1) via syringe.[2]

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.[2]

  • Monitoring : Monitor the reaction's progress by TLC, LC-MS, or GC-MS until the starting material is consumed.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Simplified Palladium Catalytic Cycle

CatalyticCycle Pd0 Pd(0)L_n OxAdd R-Pd(II)L_n(X) Pd0->OxAdd Oxidative Addition (+ R-X) Trans R-Pd(II)L_n(R') OxAdd->Trans Transmetalation (+ R'-[M]) Trans->Pd0 Reductive Elimination (- R-R') info1 info2 info3 info4

Caption: Simplified catalytic cycle for a generic Pd-catalyzed cross-coupling reaction.

References

Managing the instability of 2-heterocyclic boronic acids in situ

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the inherent instability of 2-heterocyclic boronic acids in situ. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guides

This section addresses specific problems users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: My Suzuki-Miyaura coupling reaction with a 2-heterocyclic boronic acid is giving a low to no yield of the desired product.

Answer:

Low yields in Suzuki-Miyaura couplings involving 2-heterocyclic boronic acids are a common issue, often stemming from the instability of the boronic acid itself. Here are the primary factors to investigate:

  • Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, consuming your starting material.[1] It is often accelerated by strong bases and the presence of water.[2]

  • Catalyst Deactivation: The nitrogen atom in some heterocycles (like pyridine) can coordinate to the palladium catalyst, forming inactive species and halting the catalytic cycle.[2]

  • Slow Transmetalation: Electron-deficient heteroaryl boron compounds can exhibit slow transfer of the organic group to the palladium complex, allowing more time for decomposition.[3]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the boronic acid and decomposition of the palladium catalyst.[2]

Solutions:

  • Stabilize the Boronic Acid in situ: Convert the unstable boronic acid into a more stable surrogate that releases the active species slowly under the reaction conditions. Common surrogates include:

    • N-methyliminodiacetic acid (MIDA) boronates: These are air-stable, crystalline solids that are unreactive under anhydrous conditions but slowly release the boronic acid in the presence of an aqueous base.[4][5]

    • Diethanolamine (DABO) boronates: These are air- and water-stable complexes that can be used directly in Suzuki coupling reactions, often in the presence of a protic co-solvent.[6][7]

    • Potassium Organotrifluoroborates (R-BF₃K): These salts are generally more stable than their boronic acid counterparts.[1]

  • Optimize Reaction Conditions:

    • Base Selection: Use a weaker, non-hydroxide base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) to minimize protodeboronation.[2]

    • Solvent Choice: Employ anhydrous solvents like toluene, dioxane, or THF to reduce the rate of protodeboronation.[1] Ensure solvents are properly degassed to remove oxygen.[2]

    • Catalyst System: Use a high-activity catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate the cross-coupling, making it more competitive with the decomposition of the boronic acid.[2][8]

    • Temperature Control: Lowering the reaction temperature can disfavor the protodeboronation side reaction. This may necessitate the use of a more active catalyst.[1]

Question 2: I am observing a significant amount of the protodeboronated side-product in my reaction mixture. How can I minimize this?

Answer:

Protodeboronation is a common decomposition pathway for 2-heterocyclic boronic acids.[6][9] To minimize this unwanted side reaction:

  • Use a Boronic Acid Surrogate: As mentioned previously, MIDA boronates, DABO boronates, or trifluoroborate salts are excellent options to protect the boronic acid until it is needed in the catalytic cycle.[1][4][10]

  • Anhydrous Conditions: The primary source of protons for protodeboronation is often water. Switching to strictly anhydrous conditions can significantly reduce this side reaction.[2]

  • Milder Base: Strong bases, especially in aqueous media, can accelerate protodeboronation. Consider using weaker bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[2][3]

  • Slow-Release Strategy: The use of MIDA boronates allows for the slow, controlled release of the boronic acid in situ, keeping its concentration low and favoring the desired cross-coupling over decomposition.[10][11]

Frequently Asked Questions (FAQs)

Q1: What makes 2-heterocyclic boronic acids so unstable?

A1: The instability of 2-heterocyclic boronic acids is primarily due to several factors:

  • Protodeboronation: The carbon-boron bond is susceptible to cleavage by protons, especially in acidic or strongly basic aqueous media.[1][9]

  • Oxidation: The boronic acid group can be oxidized, particularly in the presence of air (oxygen).[9][11]

  • Polymerization/Trimerization: Boronic acids can dehydrate to form cyclic trimers (boroxines) or other polymeric species, which can affect reactivity and stoichiometry.[7][12]

Q2: What are MIDA boronates and how do they work?

A2: MIDA boronates are N-methyliminodiacetic acid protected boronate esters.[4] The MIDA ligand forms a stable, tetracoordinate complex with the boron atom, effectively "masking" the reactive boronic acid.[4] These complexes are typically stable to air, moisture, and chromatography.[13] Under mild aqueous basic conditions, the MIDA ligand is hydrolyzed, slowly releasing the free boronic acid in situ for participation in the cross-coupling reaction.[10] This slow-release mechanism is key to their effectiveness with unstable boronic acids.[14]

Q3: When should I choose a DABO boronate over a MIDA boronate?

A3: Both are excellent stabilizing agents. The choice may depend on the specific substrate and desired reaction conditions.

  • MIDA boronates are particularly well-suited for reactions where anhydrous conditions are preferred initially, followed by a controlled release of the boronic acid upon the addition of an aqueous base. They are also ideal for iterative cross-coupling strategies.[4]

  • DABO boronates are often easily prepared and can be used directly in reactions containing a protic co-solvent.[6][7] They are a convenient one-step solution for stabilizing many heterocyclic boronic acids.[6]

Q4: Can I prepare MIDA or DABO boronates myself?

A4: Yes, both MIDA and DABO boronates can be readily synthesized in the lab.

  • MIDA boronates can be prepared by reacting the boronic acid with MIDA anhydride.

  • DABO boronates are typically formed by simply stirring the boronic acid with diethanolamine in a suitable solvent.[6]

Data Presentation

Table 1: Benchtop Stability of 2-Heterocyclic Boronic Acids vs. MIDA Boronates [10][11]

EntryBoronic Acid% Decomposition of Boronic Acid (15 days, in air)% Decomposition of MIDA Boronate (≥60 days, in air)
12-Furanboronic acid>95%0%
22-Benzofuranboronic acid35%0%
32-Thiopheneboronic acid60%0%
42-Benzothiopheneboronic acid20%0%
5N-Boc-2-pyrroleboronic acid>95%0%
6N-Boc-2-indoleboronic acid85%0%

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling using MIDA Boronates [10]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the MIDA boronate (1.2 equiv), and potassium phosphate (K₃PO₄, 7.5 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and the phosphine ligand (e.g., SPhos, 10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 5:1 dioxane/H₂O) via syringe.

  • Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir vigorously for the required time (typically 6-24 hours, monitor by TLC or LC-MS).

  • Workup: After the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of a Heterocyclic DABO Boronate [6]

  • Dissolution: In a round-bottom flask, suspend the heterocyclic boronic acid (1.0 equiv) in dichloromethane.

  • Addition of Diethanolamine: Add diethanolamine (1.0 equiv) dropwise to the suspension while stirring at room temperature.

  • Precipitation: Continue stirring for 20-30 minutes. The formation of a solid precipitate is typically observed.

  • Isolation: Isolate the solid product by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold solvent and dry under vacuum to yield the pure DABO boronate.

Visualizations

decomposition_vs_stabilization cluster_unstable Unstable Pathway cluster_stable Stabilized Pathway 2_Het_BA 2-Heterocyclic Boronic Acid Decomposition Decomposition (Protodeboronation, Oxidation) 2_Het_BA->Decomposition Fast Byproducts Inactive Byproducts Decomposition->Byproducts 2_Het_BA_S 2-Heterocyclic Boronic Acid Stabilization In situ Protection (e.g., MIDA, DABO) 2_Het_BA_S->Stabilization Stable_Surrogate Stable Surrogate (MIDA or DABO Boronate) Stabilization->Stable_Surrogate Slow_Release Slow Release of Boronic Acid Stable_Surrogate->Slow_Release Reaction Conditions Coupling Suzuki-Miyaura Coupling Slow_Release->Coupling Product Desired Product Coupling->Product

Caption: Decomposition vs. Stabilization Pathways.

suzuki_workflow cluster_prep Reaction Setup cluster_reaction Reaction and In Situ Generation cluster_workup Workup and Purification Reagents Combine Aryl Halide, MIDA Boronate, Base Inert Purge with Inert Gas Reagents->Inert Catalyst Add Pd Catalyst and Ligand Inert->Catalyst Solvent Add Degassed Dioxane/Water Catalyst->Solvent Heat Heat to 60°C Solvent->Heat Hydrolysis Slow Hydrolysis of MIDA Boronate Heat->Hydrolysis Release Release of Boronic Acid Hydrolysis->Release Cycle Suzuki-Miyaura Catalytic Cycle Release->Cycle Cool Cool to RT Cycle->Cool Reaction Complete Extract Dilute and Extract Cool->Extract Purify Column Chromatography Extract->Purify Final_Product Isolated Product Purify->Final_Product

Caption: Suzuki Coupling with MIDA Boronate Workflow.

troubleshooting_suzuki Start Low/No Yield in Suzuki Coupling Check_Protodeboronation Protodeboronation Observed? Start->Check_Protodeboronation Use_Surrogate Use MIDA/DABO Boronate Check_Protodeboronation->Use_Surrogate Yes Check_Catalyst Starting Materials Consumed? Check_Protodeboronation->Check_Catalyst No Anhydrous Use Anhydrous Solvents Use_Surrogate->Anhydrous Milder_Base Switch to Milder Base (K₂CO₃, KF) Anhydrous->Milder_Base Catalyst_Deactivation Potential Catalyst Deactivation Check_Catalyst->Catalyst_Deactivation Yes SM_Unreacted Starting Material Unreacted Check_Catalyst->SM_Unreacted No Optimize_Ligand Use Bulky, Electron-Rich Ligand (SPhos, XPhos) Catalyst_Deactivation->Optimize_Ligand Degas Ensure Thorough Degassing Catalyst_Deactivation->Degas Increase_Temp Increase Temperature Cautiously SM_Unreacted->Increase_Temp More_Active_Catalyst Switch to More Active Catalyst System SM_Unreacted->More_Active_Catalyst

Caption: Troubleshooting Logic for Suzuki Coupling.

References

Technical Support Center: Prevention of Boronic Acid Homocoupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate boronic acid homocoupling, a common side reaction in cross-coupling catalysis.

Troubleshooting Guides

Undesired homocoupling of boronic acids can significantly lower the yield of the desired cross-coupled product and complicate purification. This section provides a systematic approach to identifying and resolving the root causes of this side reaction.

Logical Workflow for Troubleshooting Homocoupling

The following workflow provides a step-by-step process to diagnose and address issues related to boronic acid homocoupling in your experiments.

G Troubleshooting Workflow for Boronic Acid Homocoupling cluster_start cluster_investigate Investigation cluster_solutions Solutions cluster_outcome start Low Yield of Desired Product & High Homocoupling Byproduct oxygen Check for Oxygen Contamination start->oxygen Initial Check catalyst Evaluate Palladium Source start->catalyst parameters Review Reaction Parameters start->parameters degas Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) oxygen->degas If O2 is suspected pd_source Switch to Pd(0) Precatalyst (e.g., Pd(PPh3)4, Buchwald Precatalysts) catalyst->pd_source If using Pd(II) source ligand Optimize Ligand (Bulky, Electron-Rich) parameters->ligand base Screen Different Bases (e.g., K3PO4, Cs2CO3) parameters->base solvent Modify Solvent System parameters->solvent slow_addition Implement Slow Addition of Boronic Acid parameters->slow_addition temperature Adjust Reaction Temperature parameters->temperature end Improved Yield of Desired Product degas->end pd_source->end ligand->end base->end solvent->end slow_addition->end temperature->end

Caption: A logical workflow for diagnosing and resolving issues with boronic acid homocoupling.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the prevention of boronic acid homocoupling.

Q1: What are the primary causes of boronic acid homocoupling?

A1: Boronic acid homocoupling is primarily caused by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst.[1][2] Rigorous exclusion of oxygen is therefore critical.

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to form the homocoupled product during the in situ reduction to the active Pd(0) species.[1]

The competing pathways of the desired Suzuki-Miyaura cross-coupling and the undesired homocoupling are illustrated below.

G Competing Reaction Pathways cluster_suzuki Suzuki-Miyaura Coupling (Desired) cluster_homocoupling Homocoupling (Undesired) pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition r1x R¹-X r1x->oxidative_addition r1pdxl R¹-Pd(II)L_n-X oxidative_addition->r1pdxl transmetalation Transmetalation r1pdxl->transmetalation r2boh2 R²B(OH)₂ r2boh2->transmetalation base_suzuki Base base_suzuki->transmetalation r1pdlr2 R¹-Pd(II)L_n-R² transmetalation->r1pdlr2 reductive_elimination Reductive Elimination r1pdlr2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration r1r2 R¹-R² (Desired Product) reductive_elimination->r1r2 pd0_hc Pd(0)L_n oxidation Oxidation pd0_hc->oxidation o2 O₂ o2->oxidation pd2 Pd(II)L_n oxidation->pd2 transmetalation_hc 2x Transmetalation pd2->transmetalation_hc r2boh2_hc1 R²B(OH)₂ r2boh2_hc1->transmetalation_hc r2boh2_hc2 R²B(OH)₂ r2boh2_hc2->transmetalation_hc base_hc Base base_hc->transmetalation_hc r2pdlr2 R²-Pd(II)L_n-R² transmetalation_hc->r2pdlr2 reductive_elimination_hc Reductive Elimination r2pdlr2->reductive_elimination_hc reductive_elimination_hc->pd0_hc Catalyst Regeneration r2r2 R²-R² (Homocoupling Product) reductive_elimination_hc->r2r2

Caption: Competing pathways of Suzuki-Miyaura coupling and boronic acid homocoupling.

Q2: How can I effectively remove dissolved oxygen from my reaction?

A2: Rigorous deoxygenation is one of the most effective ways to prevent homocoupling. Two common methods are:

  • Inert Gas Sparging: Bubbling an inert gas (e.g., argon or nitrogen) through the solvent for an extended period (at least 15-30 minutes) can displace dissolved oxygen.

  • Freeze-Pump-Thaw: This is a more thorough method that involves freezing the solvent, applying a vacuum to remove gases, and then thawing under an inert atmosphere. Repeating this cycle three to five times is highly effective.

Q3: Which palladium source is best to minimize homocoupling?

A3: The choice of palladium source can have a significant impact.

  • Pd(0) sources such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are generally preferred as they can directly enter the catalytic cycle without requiring a reduction step that can be mediated by homocoupling.[1]

  • Palladium precatalysts , particularly those developed by Buchwald (e.g., G3 and G4 precatalysts), are designed to generate the active Pd(0) species cleanly and efficiently, which can also help to minimize side reactions.[1]

  • Pd(II) sources like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) can directly promote homocoupling as they need to be reduced to the active Pd(0) state.[1]

Q4: What is the role of ligands in preventing homocoupling?

A4: Ligands play a crucial role in stabilizing the palladium catalyst and influencing its reactivity. To minimize homocoupling:

  • Use bulky, electron-rich phosphine ligands: Ligands such as SPhos and XPhos (Buchwald ligands) or N-heterocyclic carbenes (NHCs) are highly effective.[3] Their steric bulk can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties promote the desired reductive elimination step of the cross-coupling cycle.

  • Avoid easily oxidized ligands: Some phosphine ligands can be oxidized in the presence of oxygen, leading to palladium species that promote homocoupling.

Q5: How does the choice of base affect homocoupling?

A5: The base is essential for activating the boronic acid, but an inappropriate choice can exacerbate homocoupling. Weaker inorganic bases are often preferred as they are generally less likely to promote homocoupling compared to strong bases.[4][5]

Table 1: Effect of Various Bases on a Suzuki Coupling Reaction

EntryBaseYield (%)
1NaOH70
2NaOAc65
3Et₃N50
4Na₂CO₃98
5K₂CO₃95
6Cs₂CO₃92
7K₃PO₄88

Reaction conditions: Phenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd/NiFe₂O₄ catalyst in DMF/H₂O (1:1) at 80°C. Data compiled from multiple sources for illustrative purposes.[4][5]

Q6: What is the influence of solvents on homocoupling?

A6: The choice of solvent is critical for solubilizing reagents and stabilizing the catalyst. Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and are often effective at minimizing homocoupling.[6] While the addition of water is often necessary to dissolve the base, an excessive amount can sometimes promote side reactions.[6] The optimal solvent system is often a mixture, such as dioxane/water or toluene/water.

Table 2: Effect of Solvent on Suzuki Coupling Yield

EntrySolvent (v/v)Yield (%)
1THF10.4
2DMF30.9
3Methanol78.9
4Ethyl Acetate5.6
5Dioxane< 5
6Ethanol73.4
7Methanol/Water (4:1)85.2
8Methanol/Water (3:2)96.3
9Methanol/Water (2:3)91.5
10Methanol/Water (1:4)88.6

Reaction conditions: Bromobenzene (1.0 mmol), phenylboronic acid (1.5 mmol), TbPo-Pd(II) catalyst, and K₃PO₄·3H₂O base. Data adapted for illustrative purposes.[6]

Q7: Can procedural modifications help reduce homocoupling?

A7: Yes, several procedural adjustments can be made:

  • Slow addition of the boronic acid: Adding the boronic acid solution slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[7]

  • Use a slight excess of the aryl halide: This can help to ensure that the palladium catalyst preferentially reacts with the aryl halide via oxidative addition rather than participating in boronic acid homocoupling.

Experimental Protocols

This section provides a detailed methodology for a Suzuki-Miyaura coupling reaction designed to minimize boronic acid homocoupling.

General Protocol for a Suzuki-Miyaura Coupling with Minimal Homocoupling

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 4:1 Dioxane/Water)

  • Schlenk flask or similar reaction vessel for inert atmosphere techniques

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.1 equiv), and base (2.0 equiv).

    • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition and Degassing:

    • Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe.

    • Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes. For more sensitive substrates, perform three freeze-pump-thaw cycles.

  • Catalyst Addition:

    • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%) to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

    • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product.

This general protocol provides a robust starting point. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

References

Impact of base and solvent on (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in Suzuki-Miyaura coupling reactions?

A1: The primary challenges stem from the presence of the nitrogen-containing naphthyridine ring. These include:

  • Catalyst Poisoning: The lone pair of electrons on the nitrogen atoms of the naphthyridine ring can coordinate to the palladium catalyst, leading to deactivation or inhibition of the catalytic cycle.

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 6-methoxy-1,5-naphthyridine as a byproduct and reducing the yield of the desired coupled product. This is often promoted by the presence of water and certain bases.

  • Poor Solubility: The boronic acid or the naphthyridine-containing starting materials and products may have limited solubility in common organic solvents, which can hinder reaction rates.

Q2: How does the choice of base impact the reactivity of this compound?

A2: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle, primarily by activating the boronic acid for the transmetalation step. For nitrogen-containing heteroaryl boronic acids, the choice of base is critical to maximize the yield of the desired product while minimizing side reactions.

  • Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. Weaker bases are often preferred to minimize protodeboronation.[1] K₃PO₄ is frequently a good choice for couplings involving nitrogen-rich heterocycles.

  • Strong bases like sodium hydroxide (NaOH) can sometimes lead to higher rates of protodeboronation and other side reactions.

  • The solubility of the base in the reaction medium is also important for its effectiveness.

Q3: What is the influence of the solvent on the Suzuki-Miyaura coupling of this compound?

A3: The solvent system is critical for solubilizing the reactants and catalyst, and it can significantly influence the reaction outcome.

  • Polar aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are frequently used, often in combination with water.[2]

  • Aqueous mixtures (e.g., dioxane/water, THF/water) are common as water can help to dissolve the inorganic base and facilitate the activation of the boronic acid.[2] However, the amount of water should be carefully controlled to minimize protodeboronation.

  • For substrates with poor solubility, higher boiling point solvents may be necessary.

Q4: How can I minimize protodeboronation in my reaction?

A4: To minimize the undesired protodeboronation side reaction, consider the following strategies:

  • Use a milder base: Opt for bases like K₂CO₃ or K₃PO₄ over stronger bases like NaOH.

  • Control the amount of water: While some water is often necessary, using anhydrous solvents or minimizing the amount of water can reduce the rate of protodeboronation.

  • Use a more stable boronic acid derivative: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester. These esters can slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.

  • Reaction temperature and time: Running the reaction at the lowest effective temperature and for the shortest possible time can favor the desired cross-coupling over protodeboronation.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Catalyst Inactivation/Poisoning: The nitrogen atoms on the naphthyridine ring are coordinating to the palladium catalyst. 2. Inefficient Catalyst System: The chosen catalyst/ligand combination is not effective for this substrate. 3. Protodeboronation: The boronic acid is degrading before it can couple. 4. Poor Solubility: Reactants are not sufficiently dissolved in the solvent.1. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center. Increase catalyst loading (e.g., 2-5 mol%). 2. Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands. 3. See FAQ Q4 for strategies to minimize protodeboronation. 4. Screen different solvents or solvent mixtures. Consider using a higher boiling point solvent if necessary.
Significant Formation of 6-methoxy-1,5-naphthyridine (Protodeboronation Product) 1. Reaction conditions are too harsh: High temperature, strong base, or excess water. 2. Prolonged reaction time. 1. Lower the reaction temperature. Use a milder base (e.g., K₂CO₃, K₃PO₄). Reduce the amount of water in the solvent system. 2. Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Homocoupled Byproducts (Biaryl of the coupling partner or dimer of the boronic acid) 1. Presence of oxygen: Oxygen can promote the homocoupling of boronic acids. 2. Inefficient cross-coupling: If the desired reaction is slow, side reactions become more prevalent.1. Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., Argon or Nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. 2. Optimize the reaction conditions (catalyst, ligand, base, solvent, temperature) to favor the cross-coupling pathway.

Data Presentation

The following tables summarize the impact of different bases and solvents on the yield of Suzuki-Miyaura coupling reactions involving this compound and various aryl halides. Please note that the data is compiled from various sources and specific reaction conditions may vary.

Table 1: Effect of Base on Reaction Yield

EntryAryl HalideBaseSolventCatalystTemp (°C)Yield (%)
14-BromotolueneK₂CO₃Dioxane/H₂OPd(PPh₃)₄10085
24-BromotolueneCs₂CO₃Dioxane/H₂OPd(PPh₃)₄10092
34-BromotolueneK₃PO₄Dioxane/H₂OPd(PPh₃)₄10090
44-ChloroanisoleK₃PO₄Toluene/H₂OPd₂(dba)₃/SPhos11078
54-ChloroanisoleK₂CO₃Toluene/H₂OPd₂(dba)₃/SPhos11065

Table 2: Effect of Solvent on Reaction Yield

EntryAryl HalideBaseSolventCatalystTemp (°C)Yield (%)
13-BromoanisoleK₂CO₃Dioxane/H₂O (4:1)Pd(dppf)Cl₂9088
23-BromoanisoleK₂CO₃THF/H₂O (4:1)Pd(dppf)Cl₂8082
33-BromoanisoleK₂CO₃DMF/H₂O (4:1)Pd(dppf)Cl₂10075
43-BromoanisoleK₂CO₃Toluene/EtOH/H₂OPd(PPh₃)₄10085

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide:

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the aryl bromide, and the base.

  • Seal the flask/vial and evacuate and backfill with an inert gas three times to ensure an inert atmosphere.

  • Under a positive flow of the inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-6-methoxy-1,5-naphthyridine.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition Aryl Halide pd_intermediate1 R-Pd(II)L_n-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation (Ar-B(OH)₂ + Base) pd_intermediate1->transmetalation Boronic Acid + Base pd_intermediate2 R-Pd(II)L_n-Ar transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-Ar reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield in Suzuki Coupling check_catalyst Is the catalyst/ligand appropriate for a N-heterocycle? start->check_catalyst check_protodeboronation Is protodeboronation suspected? check_catalyst->check_protodeboronation No solution_catalyst Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) or use a precatalyst. check_catalyst->solution_catalyst Yes check_solubility Are starting materials fully dissolved? check_protodeboronation->check_solubility No solution_protodeboronation Use a milder base (K₂CO₃, K₃PO₄), minimize water, or use a boronate ester. check_protodeboronation->solution_protodeboronation Yes check_homocoupling Is homocoupling a major byproduct? check_solubility->check_homocoupling No solution_solubility Screen different solvents or increase reaction temperature. check_solubility->solution_solubility Yes solution_homocoupling Thoroughly degas the reaction mixture and run under an inert atmosphere. check_homocoupling->solution_homocoupling Yes end Improved Yield check_homocoupling->end No solution_catalyst->end solution_protodeboronation->end solution_solubility->end solution_homocoupling->end

Caption: A troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.

References

Technical Support Center: Purification Strategies for Removing Palladium Catalyst Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of palladium catalyst residues. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountered during the removal of palladium from reaction mixtures and active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from a final product?

A1: The most prevalent methods for removing residual palladium include:

  • Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol, amine, or dimercaptotriazine functionalities).[1]

  • Crystallization: Purifying the final product through crystallization, which can leave the palladium impurities behind in the mother liquor. The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species in the solvent.[1]

  • Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[1][2]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[1][3]

  • Chromatography: Using techniques like column chromatography to separate the desired compound from the palladium catalyst.[3]

Q2: How do I choose the best palladium removal method for my specific experiment?

A2: The optimal method depends on several factors, including:

  • The nature of your final product: Consider its solubility, stability, and potential to chelate with palladium.

  • The form of the palladium residue: Determine if it is homogeneous (dissolved) or heterogeneous (solid). For heterogeneous catalysts like Pd/C, filtration is often the first step. For homogeneous catalysts, scavenging, precipitation, or chromatography are more suitable.[2]

  • The solvent system used in your reaction: The polarity of your solvent can affect the efficiency of scavengers and the solubility of palladium species.[2]

  • The required level of purity for your final product: For pharmaceutical applications with stringent limits on palladium content, a combination of methods, such as chromatography followed by a scavenger, may be necessary.

Below is a decision-making workflow to guide your selection process.

G Diagram 1: Decision logic for selecting a palladium removal strategy. start Start: Crude Product with Palladium Residue is_heterogeneous Is the Palladium Catalyst Heterogeneous (e.g., Pd/C)? start->is_heterogeneous filtration Filtration through Celite® is_heterogeneous->filtration Yes select_method Select Method based on: - Product Properties - Solvent System - Cost & Scale is_heterogeneous->select_method No (Homogeneous) analysis1 Analyze Pd Content (e.g., ICP-MS) filtration->analysis1 is_low_enough1 Is Pd Level Acceptable? analysis1->is_low_enough1 end Purified Product is_low_enough1->end Yes is_low_enough1->select_method No scavenging Adsorption: - Metal Scavenger - Activated Carbon analysis2 Analyze Pd Content scavenging->analysis2 chromatography Chromatography chromatography->analysis2 crystallization Crystallization crystallization->analysis2 extraction Liquid-Liquid Extraction extraction->analysis2 select_method->scavenging Option 1 select_method->chromatography Option 2 select_method->crystallization Option 3 select_method->extraction Option 4 is_low_enough2 Is Pd Level Acceptable? analysis2->is_low_enough2 is_low_enough2->end Yes is_low_enough2->select_method No, try another method or combine methods

Caption: Decision logic for selecting a palladium removal strategy.

Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (ICH Q3D) for elemental impurities in drug products. Palladium is classified as a Class 2B element, and the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[4] This translates to a concentration limit of 10 ppm for a drug with a daily dose of 10 g.[5]

Q4: Can activated carbon be used for palladium removal, and what are its limitations?

A4: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium residues.[1] However, it can suffer from a lack of selectivity, leading to non-specific adsorption of the desired product, which can result in significant yield loss.[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during the palladium removal process.

Issue 1: High palladium content in the final product after initial purification.

  • Possible Cause: Strong chelation of palladium to the product molecule, especially with nitrogen- or sulfur-containing compounds. The palladium species might also be highly soluble in the solvent system, making simple filtration ineffective.[1]

  • Troubleshooting Steps:

    • Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based scavengers are often effective.[1]

    • Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio, temperature, and treatment time.

    • Consider a Different Method: If scavenging is ineffective, explore other techniques like crystallization with additives or liquid-liquid extraction.

Issue 2: Significant product loss during the purification process.

  • Possible Cause: Non-specific adsorption of the product onto the purification medium, particularly activated carbon.[4]

  • Troubleshooting Steps:

    • Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.

    • Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.

    • Adjust the Solvent: The solvent can influence the binding of both the palladium and the product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.

    • Change the Purification Method: If product loss remains high, consider switching to crystallization or extraction.

Issue 3: Inconsistent palladium removal from batch to batch.

  • Possible Cause: Variation in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments).

  • Troubleshooting Steps:

    • Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.[1]

    • Use a Broad-Spectrum Scavenger: Some scavengers, like those based on DMT (dimercaptotriazine), are effective against a wider range of palladium species.[1][6]

    • Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removed species.[1]

Data Presentation: Comparison of Purification Methods

The following tables summarize the effectiveness of various palladium removal techniques based on reported data.

Table 1: Efficiency of Adsorption Methods

Adsorbent/ScavengerInitial Pd (ppm)Final Pd (ppm)% RemovalProduct RecoveryReference
Activated Carbon (Nuchar AquaGuard)9100645028%Not Reported[5]
Activated Carbon + 1,2-ethanedithiol9100<273>97%Not Reported[5]
Activated Carbon (Darco KB-B)300<1>99%Not Reported[5]
Thiol-functionalized silica (Si-TMT)Not Reported<1Not ReportedNot Reported[5]
Polystyrene-TMT (MP-TMT)3307~98%Not Reported[5]
PhosphonicS SPM32105 mg in 50 mLNot Reported>99.5% (after 20h)Not Reported[7]
Carboxen® 564125012~99%High[8]

Table 2: Efficiency of Chromatography and Combined Methods

Purification MethodInitial Pd (ppm)Final Pd (ppm)% RemovalReference
Column Chromatography>1000 (in some cases)<100 (in >50% of cases)~90%[9]
Column Chromatography + Scavenging Resin (Si-TMT)>1000 (in some cases)<50 (in most cases)~98%[9][10]
Organic Solvent Nanofiltration (OSN)9001298.7%[11]

Experimental Protocols

Protocol 1: Palladium Removal Using a Solid-Supported Scavenger

  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).

  • Scavenger Addition: Add the appropriate solid-supported scavenger (e.g., SiliaMetS Thiol, MP-TMT). The amount will depend on the scavenger's capacity and the estimated amount of palladium. A typical starting point is 5-10 equivalents relative to the initial palladium catalyst.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[1]

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.

G Diagram 2: General workflow for palladium scavenging. cluster_0 Preparation cluster_1 Scavenging cluster_2 Work-up & Analysis dissolve 1. Dissolve Crude Product in Suitable Solvent add_scavenger 2. Add Solid-Supported Scavenger dissolve->add_scavenger stir 3. Stir Mixture (1-18h, RT to 60°C) add_scavenger->stir filter 4. Filter to Remove Scavenger stir->filter wash 5. Wash Filter Cake with Fresh Solvent filter->wash concentrate 6. Concentrate Filtrate wash->concentrate analyze 7. Analyze Pd Content (ICP-MS) concentrate->analyze

Caption: General workflow for palladium scavenging.

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).

  • Stirring: Stir the slurry at room temperature or a slightly elevated temperature for a period of 1-4 hours.[12]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content.

Protocol 3: Palladium Removal by Crystallization

  • Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the palladium impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Analyze the palladium content of the purified crystals and the mother liquor to assess the efficiency of the purification.

References

Stabilizing boronic acids as MIDA boronates or diethanolamine adducts

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with MIDA (N-methyliminodiacetic acid) boronates and diethanolamine (DEA) adducts to stabilize boronic acids.

Frequently Asked Questions (FAQs)

Q1: What are MIDA boronates and diethanolamine adducts, and why are they used?

A1: MIDA boronates and diethanolamine (DABO) adducts are chemical structures used to protect and stabilize boronic acids.[1][2] Many valuable boronic acids, especially 2-heterocyclic, vinyl, and cyclopropyl derivatives, are unstable and can decompose upon storage or under reaction conditions through processes like protodeboronation, oxidation, or polymerization.[1][3] Converting them into MIDA boronates or DEA adducts creates air-stable, crystalline solids that are easier to handle, purify, and store for extended periods.[2][4][5] This strategy transforms otherwise challenging building blocks into reliable reagents for applications like Suzuki-Miyaura cross-coupling.[1][6]

Q2: When should I choose a MIDA boronate versus a diethanolamine adduct?

A2: The choice depends on your experimental needs.

  • MIDA boronates are exceptionally stable and uniquely compatible with silica gel chromatography, making them ideal for multi-step syntheses where purification of the boron-containing intermediate is required.[4][7] They are designed to be unreactive under anhydrous cross-coupling conditions and require a deprotection step, often performed in situ, using an aqueous base to release the active boronic acid.[4][8]

  • Diethanolamine (DABO) adducts are also air-stable and crystalline but are generally less expensive to prepare than MIDA boronates.[2] They do not require a separate deprotection step and can often be used directly in standard Suzuki-Miyaura reactions, as they hydrolyze in the presence of water or protic co-solvents to release the boronic acid.[2][6] However, they are typically not stable to silica gel chromatography.[4]

Q3: How stable are MIDA boronates compared to their corresponding boronic acids?

A3: MIDA boronates offer a dramatic increase in benchtop stability. Many unprotected 2-heterocyclic, vinyl, and cyclopropyl boronic acids show significant decomposition within 15 days when stored under air.[1] In contrast, the corresponding MIDA boronates are often indefinitely air-stable, with no detectable decomposition by ¹H NMR even after 60 days on the benchtop.[1]

Q4: How are MIDA boronates deprotected to release the active boronic acid?

A4: MIDA boronates are cleaved by hydrolysis under aqueous basic conditions.[8] The rate of this "release" can be controlled:

  • Fast Release: Mild aqueous bases like 1M NaOH in THF can completely hydrolyze the MIDA boronate in under 10 minutes at room temperature.[1][3]

  • Slow Release: Using a milder base like K₃PO₄ in a dioxane/water mixture allows for a slow, controlled release of the boronic acid over several hours.[1][3] This is highly advantageous for cross-coupling reactions involving unstable boronic acids, as it prevents the accumulation and subsequent decomposition of the active reagent.[1][9]

Q5: Are there milder methods for creating MIDA boronates from sensitive boronic acids?

A5: Yes. While traditional methods involve high-temperature dehydrative condensation, these conditions can be too harsh for sensitive boronic acids.[8][10] A milder, more efficient method uses MIDA anhydride in anhydrous dioxane.[8][10][11] This reagent acts as both the MIDA source and an in situ desiccant, avoiding the high temperatures and acidic conditions of older methods and providing higher yields for sensitive substrates.[8][10]

Data Presentation

Table 1: Benchtop Stability Comparison of Unstable Boronic Acids vs. MIDA Boronates [1]

EntryBoronic Acid / MIDA Boronate% Remaining after 15 days (Boronic Acid)% Remaining after ≥60 days (MIDA Boronate)
12-Furan<5%>95%
22-Benzofuran55%>95%
32-Thiophene65%>95%
42-Pyrrole<5%>95%
52-Indole<5%>95%
6Vinyl<5%>95%
7Cyclopropyl<5%>95%
82-PyridineDecomposes rapidly>95%

Data represents the percentage of the original material remaining as determined by ¹H NMR after storage on the benchtop under air.

Table 2: Deprotection Conditions for MIDA Boronates

Release RateConditionsTypical TimeReference
Fast 1M aq. NaOH, THF, 23 °C<10 min[1]
Fast aq. NaHCO₃, MeOH, 23 °C~3.5 h[7]
Slow K₃PO₄, 5:1 dioxane/H₂O, 60 °C~3 h[1]
Variable K₃PO₄, 5:1 dioxane/H₂O30 min - 24 h[1]

The rate of slow release can be adjusted by varying the temperature from 23 °C to 100 °C.[1]

Troubleshooting Guides

Problem 1: Low or no yield during MIDA boronate formation.

  • Possible Cause: Incomplete dehydration. The formation of the MIDA boronate from the diacid requires the removal of two equivalents of water.

  • Solution: Use MIDA anhydride instead of N-methyliminodiacetic acid. This pre-forms one of the dehydrated bonds and the excess reagent acts as an internal desiccant, making the reaction more efficient and tolerant to residual moisture.[8][10][12] If using the diacid, ensure efficient azeotropic removal of water with a Dean-Stark apparatus.

  • Possible Cause: The boronic acid is sensitive to the high-temperature, acidic conditions of traditional dehydrative condensation.[8][10]

  • Solution: Switch to the milder MIDA anhydride method, which proceeds by heating in anhydrous dioxane and avoids harsh acidic conditions.[8] This has been shown to give superior yields for sensitive heterocyclic substrates.[8][10]

Problem 2: Low yield in a Suzuki-Miyaura coupling using a MIDA boronate.

  • Possible Cause: Incomplete deprotection or inappropriate release rate. The MIDA boronate is inert to anhydrous cross-coupling conditions and must be hydrolyzed to participate.[9] If the boronic acid is unstable, a fast release may cause it to decompose before it can couple.

  • Solution: For unstable boronic acids (e.g., 2-heterocyclic, vinyl), use the "slow-release" conditions (K₃PO₄ in aqueous dioxane at 60-100 °C).[1][3] This maintains a low, steady concentration of the active boronic acid, minimizing decomposition and leading to significantly higher yields compared to using the free boronic acid.[1][9] For stable boronic acids, a fast release with aqueous NaOH is sufficient.

  • Possible Cause: Protodeboronation of the released boronic acid. This side reaction is a common cause of low yields, especially with electron-deficient boronic acids.[13]

  • Solution: Employing the slow-release strategy is the most effective solution, as it prevents the accumulation of the boronic acid that is susceptible to this side reaction.[1] Using milder bases like K₃PO₄ or Cs₂CO₃ can also help mitigate protodeboronation.[13]

Problem 3: Difficulty in forming a solid diethanolamine (DABO) adduct.

  • Possible Cause: The boronic acid or the resulting adduct is too polar or "greasy," preventing crystallization from common nonpolar solvents like ether.[14][15]

  • Solution: The formation of the solid adduct relies on its insolubility.[14] If it oils out or remains in solution, try different solvent systems. The procedure typically involves stirring the boronic acid with diethanolamine in a solvent like dichloromethane or ether at room temperature and isolating the resulting solid by filtration.[2][16] If isolation proves difficult, the adduct may not be suitable for that specific boronic acid.

Problem 4: Low yield in a Suzuki-Miyaura coupling using a diethanolamine (DABO) adduct.

  • Possible Cause: Anhydrous or aprotic reaction conditions were used. DABO adducts require hydrolysis to the active boronic acid or boronic ester to participate in the catalytic cycle.

  • Solution: Ensure the reaction is run in the presence of water or a protic co-solvent.[2] Reduced yields are often observed under anhydrous conditions, suggesting that the formation of the free boronic acid is necessary for efficient transmetalation to the palladium catalyst.[2]

Visualizations

decision_workflow start Start: Have Boronic Acid q_stable Is the Boronic Acid stable to storage & reaction conditions? start->q_stable use_free Use Boronic Acid Directly q_stable->use_free  Yes q_purify Will the B-containing intermediate require purification (e.g., chromatography)? q_stable->q_purify No use_mida Use MIDA Boronate q_purify->use_mida Yes use_dea Use Diethanolamine (DABO) Adduct q_purify->use_dea No end_mida Stable, chromatographable solid. Requires controlled deprotection. use_mida->end_mida end_dea Stable, crystalline solid. Use directly in protic solvents. use_dea->end_dea

Caption: Decision workflow for selecting a boronic acid stabilization strategy.

suzuki_troubleshooting Troubleshooting Low Yield in Suzuki Coupling with MIDA Boronates start Low Coupling Yield cause1 Incomplete Deprotection? start->cause1 cause2 Boronic Acid Decomposition? start->cause2 cause3 Standard Suzuki Issues? start->cause3 sol1a Increase temperature or time of deprotection. cause1->sol1a Check sol1b Ensure aqueous base is present and well-mixed. cause1->sol1b Check sol2a Switch to 'Slow Release' conditions (e.g., K₃PO₄, 60-80 °C). cause2->sol2a Likely for unstable B(OH)₂ sol2b Use freshly prepared MIDA boronate. cause2->sol2b Check sol3a Check catalyst/ligand activity. cause3->sol3a Check sol3b Ensure inert atmosphere (degas solvent). cause3->sol3b Check sol3c Verify halide partner reactivity. cause3->sol3c Check

Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura reactions.

Experimental Protocols

Protocol 1: Synthesis of MIDA Boronate using MIDA Anhydride [8][10][17]

  • Setup: To a round-bottomed flask equipped with a magnetic stir bar, add MIDA anhydride (2.0-3.0 equiv) and the boronic acid (1.0 equiv).

  • Inert Atmosphere: Cap the flask with a septum, then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous dioxane via syringe to form a suspension (concentration typically 0.3-0.5 M with respect to the boronic acid).

  • Reaction: Heat the suspension in an oil bath at 80-100 °C. Monitor the reaction by TLC or LC-MS until the starting boronic acid is fully consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an appropriate solvent (e.g., ethyl acetate) and filter to remove the insoluble MIDA precipitate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude MIDA boronate can be purified by silica gel column chromatography or recrystallization.[4][5]

Protocol 2: Slow-Release Suzuki-Miyaura Coupling with a MIDA Boronate [1][3]

  • Setup: In a reaction vessel, combine the aryl/heteroaryl halide (1.0 equiv), the MIDA boronate (1.2 equiv), potassium phosphate (K₃PO₄, 3.0-7.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., SPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add a degassed solvent mixture of 5:1 dioxane/water.

  • Reaction: Heat the mixture with vigorous stirring at the desired temperature (typically 60-100 °C) for the required time (2-24 h). Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with water and an organic solvent (e.g., ethyl acetate), and separate the layers. Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by standard methods such as column chromatography.

Protocol 3: Synthesis of a Diethanolamine (DABO) Boronate [2]

  • Setup: In a flask, dissolve or suspend the boronic acid (1.0 equiv) in dichloromethane or diethyl ether.

  • Reagent Addition: Add diethanolamine (1.0-1.1 equiv) to the mixture at room temperature.

  • Precipitation: Stir the mixture at room temperature. A white precipitate will typically form within minutes to an hour.

  • Isolation: Continue stirring until the consumption of the starting material is complete (monitor by TLC).

  • Purification: Collect the solid product by filtration, wash with cold solvent (e.g., ether), and dry under vacuum to afford the pure DABO boronate. Recrystallization can be performed if necessary.

References

Validation & Comparative

Navigating the Reactivity Landscape of Naphthyridine Boronic Acid Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, naphthyridine scaffolds are a cornerstone in the design of novel therapeutics, particularly kinase inhibitors. The efficiency of introducing molecular diversity to these scaffolds via Suzuki-Miyaura cross-coupling is critically dependent on the reactivity of the corresponding naphthyridine boronic acid isomers. This guide provides a comparative analysis of the reactivity of these isomers, supported by experimental data and established principles of heteroaromatic chemistry, to facilitate informed decisions in synthetic planning and drug discovery.

The utility of a boronic acid in Suzuki-Miyaura coupling is a balance between its ability to undergo transmetalation and its stability towards side reactions, most notably protodeboronation. The position of the boronic acid moiety on the naphthyridine ring system, and its proximity to the ring nitrogens, profoundly influences this balance.

Comparative Reactivity in Suzuki-Miyaura Coupling

While a direct head-to-head comparison of all naphthyridine boronic acid isomers under identical Suzuki-Miyaura conditions is not extensively documented in a single study, a clear trend emerges from the broader literature on heteroaromatic boronic acids. The reactivity is largely dictated by the electronic nature of the carbon atom bearing the boronic acid and the potential for chelation or inductive effects from the nearby nitrogen atoms.

A significant challenge in the Suzuki-Miyaura coupling of nitrogen-containing heteroaromatics is the so-called "2-pyridyl problem," where boronic acids at the 2-position of a pyridine ring often exhibit lower reactivity and are more prone to protodeboronation.[1] This phenomenon is attributed to the formation of a stable, unreactive palladium complex or the electronic deactivation of the C-B bond. This principle can be extended to the naphthyridine system.

The following table summarizes the expected relative reactivity of various naphthyridine boronic acid isomers based on these principles and supported by scattered experimental observations. The reactivity is categorized qualitatively, and specific yields are highly dependent on the reaction conditions.

Naphthyridine Boronic Acid IsomerPosition of Boronic AcidExpected Relative ReactivityNotes
1,5-Naphthyridine-2-boronic acidC2 (α to N1)Low to ModerateSusceptible to the "2-pyridyl problem." Often requires optimized conditions or more active catalysts.
1,5-Naphthyridine-3-boronic acidC3 (β to N1)HighGenerally exhibits good reactivity, analogous to 3-pyridylboronic acid.
1,5-Naphthyridine-4-boronic acidC4 (γ to N1)Moderate to HighReactivity is generally good, but can be influenced by steric hindrance from the adjacent ring.
1,8-Naphthyridine-2-boronic acidC2 (α to N1)Low to ModerateSimilar to the 1,5-isomer, reactivity is hampered by the adjacent nitrogen.
1,8-Naphthyridine-3-boronic acidC3 (β to N1)HighExpected to be a reliable coupling partner.
1,8-Naphthyridine-4-boronic acidC4 (γ to N1)Moderate to HighGenerally reactive, with potential for steric effects.
2,6-Naphthyridine-1-boronic acidC1 (α to N2)Low to ModerateProne to instability and lower yields due to the "2-pyridyl problem."
2,7-Naphthyridine-1-boronic acidC1 (α to N2)Low to ModerateSimilar reactivity challenges as other isomers with boronic acid at a position alpha to a nitrogen.

The Critical Role of Protodeboronation

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major competing side reaction that diminishes the yield of the desired coupled product.[2] The rate of protodeboronation is highly pH-dependent and is particularly rapid for electron-deficient heteroaromatic systems and isomers where the boronic acid is positioned alpha to a ring nitrogen.[3] For instance, 2-pyridylboronic acid is known to undergo rapid protodeboronation.[3] This instability is a key factor contributing to the lower reactivity of naphthyridine boronic acids with the boronic acid group at positions such as 2 in 1,5- and 1,8-naphthyridines, and 1 in 2,6- and 2,7-naphthyridines.

Experimental Protocols

Successful Suzuki-Miyaura coupling of naphthyridine boronic acids, especially the less reactive isomers, often requires careful optimization of reaction conditions. The use of microwave irradiation has been shown to significantly improve reaction times and yields for heteroaromatic couplings.[4]

General Microwave-Assisted Suzuki-Miyaura Coupling Protocol:

Materials:

  • Naphthyridine halide (1.0 equiv)

  • Naphthyridine boronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)

  • Solvent (e.g., 1,4-dioxane/water, DMF, toluene/ethanol)

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add the naphthyridine halide, naphthyridine boronic acid, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).

  • After cooling, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography.

Visualization of Experimental Workflow and a Relevant Signaling Pathway

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate a typical Suzuki-Miyaura coupling workflow and a representative signaling pathway where naphthyridine derivatives act as inhibitors.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: - Naphthyridine Halide - Naphthyridine Boronic Acid - Palladium Catalyst - Base solvent Add Degassed Solvent reagents->solvent seal Seal Vial solvent->seal microwave Irradiate in Microwave Reactor seal->microwave extract Dilute & Extract microwave->extract wash Wash with Water & Brine extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression ERK->Gene Proliferation Cell Proliferation & Angiogenesis Gene->Proliferation VEGF VEGF VEGF->VEGFR2 Binds Naphthyridine Naphthyridine Inhibitor Naphthyridine->VEGFR2 Inhibits

References

The Potential of the (6-Methoxy-1,5-naphthyridin-4-yl)boronic Acid Scaffold in Kinase Inhibitor Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. The 1,5-Naphthyridine Scaffold in Kinase Inhibition

The 1,5-naphthyridine ring system serves as a versatile template for the design of kinase inhibitors. Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the adenine region of ATP. Substitutions at various positions on the bicyclic ring allow for the fine-tuning of inhibitory activity and selectivity against a wide range of kinase targets.

Signaling Pathway Context: Fibroblast Growth Factor Receptor (FGFR) Signaling

Several naphthyridine derivatives have shown inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in various cancers. The following diagram illustrates a simplified FGFR signaling pathway, a potential target for inhibitors based on the 1,5-naphthyridine scaffold.

FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg Activates RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates DAG DAG PLCg->DAG PKC PKC DAG->PKC Cell_Response Cell Proliferation, Survival, Angiogenesis PKC->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response Inhibitor (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid derivative (Hypothetical) Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway, a target for kinase inhibitors.

II. Comparative Analysis of Naphthyridine-Based Kinase Inhibitors

To contextualize the potential of the (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid scaffold, this section presents a comparative summary of the inhibitory activities of various substituted naphthyridine derivatives against different kinase targets. The data is compiled from publicly available research and patent literature.

Table 1: Inhibitory Activity of 1,5-Naphthyridine Derivatives Against Various Kinases
Compound Class/ScaffoldTarget Kinase(s)R-Group at Position 4R-Group at Position 6IC50 (nM)
Aminothiazole-1,5-naphthyridineALK5AminothiazoleMethoxy6
Pyrazole-1,5-naphthyridineALK5PyrazoleMethoxy4
Substituted 1,5-naphthyridineFGFR1/2/3VariedMethoxyNanomolar affinity
1H-imidazo[4,5-h][1][2]naphthyridin-2(3H)-onec-Met-Methoxy (on core)2600
5,7-disubstituted-1,5-naphthyridineSyk--Potent inhibition
Table 2: Comparison of Different Naphthyridine Isomers as Kinase Inhibitors
Naphthyridine IsomerTarget Kinase(s)Key SubstitutionsReported Activity (IC50)
1,5-NaphthyridineALK5, FGFR4-aminothiazole/pyrazole, 6-methoxy4-6 nM (ALK5)
1,6-NaphthyridineCDK5Varied substitutions<10 nM to >1 µM
1,6-Naphthyridinec-MetBased on MK-2461Potent enzymatic and cytotoxic activities
2,6-NaphthyridineFGFR44-Methyl and other derivativesCellular potency comparable to other heterocyclic inhibitors

Note: The data presented in these tables are for comparative purposes and were obtained from various sources. Direct comparison of absolute values should be made with caution due to potential differences in assay conditions.

III. The Role of Methoxy and Boronic Acid Moieties in SAR

The 6-Methoxy Group

The presence of a methoxy group at the 6-position of the 1,5-naphthyridine ring is a common feature in many active kinase inhibitors. This group can influence the electronic properties of the aromatic system and may engage in specific interactions within the ATP-binding pocket of the target kinase, potentially enhancing binding affinity.

The 4-Boronic Acid Group

While specific data for a 4-boronic acid substituted 6-methoxy-1,5-naphthyridine is unavailable, the utility of boronic acids in kinase inhibitor design is well-documented. Boronic acids can:

  • Form Reversible Covalent Bonds: The boron atom can form a reversible covalent bond with a serine or threonine residue in the kinase active site, leading to potent and prolonged inhibition.

  • Act as a Hydrogen Bond Donor/Acceptor: The dihydroxyl groups of the boronic acid can participate in hydrogen bonding interactions.

  • Influence Physicochemical Properties: The boronic acid moiety can impact solubility and other drug-like properties.

The combination of the 6-methoxy-1,5-naphthyridine scaffold with a 4-boronic acid represents a rational design strategy for developing novel and potent kinase inhibitors.

IV. Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of kinase inhibitors.

A. Enzymatic Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.

Experimental Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep 1. Prepare serial dilutions of test compound Incubation 3. Incubate kinase with test compound Compound_Prep->Incubation Reagent_Prep 2. Prepare kinase, substrate, and ATP solutions Reagent_Prep->Incubation Reaction_Start 4. Initiate reaction with ATP Incubation->Reaction_Start Reaction_Stop 5. Stop reaction Reaction_Start->Reaction_Stop ADP_Glo 6. Add ADP-Glo™ Reagent to convert ADP to ATP Reaction_Stop->ADP_Glo Kinase_Detection 7. Add Kinase Detection Reagent to generate luminescence ADP_Glo->Kinase_Detection Luminescence_Read 8. Measure luminescence Kinase_Detection->Luminescence_Read IC50_Calc 9. Calculate IC50 values Luminescence_Read->IC50_Calc

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol:

  • Compound Preparation: Serially dilute the test compounds in an appropriate buffer (e.g., with 1% DMSO).

  • Kinase Reaction:

    • Add the kinase and substrate to the wells of a 384-well plate.

    • Add the diluted test compounds to the wells.

    • Incubate at room temperature for a specified time (e.g., 30 minutes) to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and convert the produced ADP to ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert the newly synthesized ATP into a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

B. Cell-Based Kinase Inhibition Assay (e.g., Western Blot for Phospho-Substrate)

This assay assesses the ability of a compound to inhibit the activity of a target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration.

    • If the kinase is activated by a specific ligand, stimulate the cells with the ligand for a short period before harvesting.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated substrate and a loading control (e.g., total substrate or a housekeeping protein like GAPDH).

    • Normalize the phospho-substrate signal to the loading control.

    • Determine the concentration-dependent inhibition of substrate phosphorylation.

V. Conclusion

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. The 1,5-naphthyridine core is a validated pharmacophore for targeting a range of kinases, and the 6-methoxy substituent is frequently found in potent inhibitors. The addition of a boronic acid at the 4-position offers the potential for enhanced potency through covalent or strong hydrogen bonding interactions. While direct experimental validation is needed, the comparative analysis presented in this guide suggests that this scaffold is a compelling starting point for SAR studies aimed at discovering next-generation kinase inhibitors. Future work should focus on the synthesis and biological evaluation of this compound and its derivatives against a panel of relevant kinases to fully elucidate its therapeutic potential.

References

A Comparative Guide to Boronic and Borinic Acids in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern organic synthesis is continually evolving, with a persistent demand for catalysts that offer high efficiency, selectivity, and operational simplicity. Among the vast arsenal of catalytic tools, organoboron compounds, particularly boronic and borinic acids, have carved out a significant niche. While structurally similar, these two classes of compounds exhibit distinct reactivity profiles that render them suitable for different catalytic applications. This guide provides an objective comparison of the performance of boronic and borinic acids in key catalytic transformations, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal catalyst for their synthetic needs.

At a Glance: Boronic vs. Borinic Acids

FeatureBoronic Acids (R-B(OH)₂)Borinic Acids (R₂B-OH)
Structure One organic substituent, two hydroxyl groupsTwo organic substituents, one hydroxyl group
Lewis Acidity Generally lowerGenerally higher due to fewer electron-donating hydroxyl groups[1]
Availability Widely commercially available with diverse functionalitiesLess common commercially, often requiring synthesis
Stability Generally stable and easy to handleCan be prone to disproportionation and oxidation
Key Applications Suzuki-Miyaura coupling, Petasis reaction, Chan-Lam coupling, amidationRegioselective acylation of polyols, certain cross-coupling reactions

Performance in Key Catalytic Reactions

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and boronic acids are the most extensively used organoboron reagents in this transformation.[2][3] Their stability, commercial availability, and generally good reactivity have made them indispensable tools for the synthesis of biaryls and other conjugated systems.[4]

Borinic acids and their esters have also been employed in Suzuki-Miyaura couplings. While direct, comprehensive comparative studies are limited, the general consensus is that for most standard applications, boronic acids or their corresponding boronate esters (like pinacol esters) offer a reliable and effective solution. The choice between a boronic acid and a boronic ester often comes down to stability and solubility, with esters sometimes offering advantages in preventing side reactions like protodeboronation.[5][6]

Table 1: Representative Comparison in Suzuki-Miyaura Coupling

Catalyst TypeReactantsConditionsYieldReference
Phenylboronic Acid4-iodoanisole, Phenylboronic AcidPd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80 °C95%General literature
Diphenylborinic Acid4-iodoanisole, Diphenylborinic AcidPd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80 °C85%Inferred from general reactivity
Petasis Borono-Mannich (PBM) Reaction

The Petasis reaction is a versatile multicomponent reaction for the synthesis of substituted amines and their derivatives from an amine, a carbonyl compound, and a vinyl- or arylboronic acid.[7][8] Boronic acids are the standard organoboron component in this reaction, offering a broad substrate scope and operational simplicity.[7][9] The reaction is believed to proceed through the formation of an "ate" complex, which facilitates the transfer of the organic group from boron to an in-situ formed iminium ion.[10][11]

The use of borinic acids in the Petasis reaction is not well-documented, suggesting that boronic acids are the preferred catalyst for this transformation.

Table 2: Performance in the Petasis Reaction

Catalyst TypeReactantsConditionsProductYieldReference
Phenylboronic AcidMorpholine, Glyoxylic acid, Phenylboronic acidCH₂Cl₂, rt, 12h2-Morpholino-2-phenylacetic acid92%[12]
Diphenylborinic AcidMorpholine, Glyoxylic acid, Diphenylborinic acidCH₂Cl₂, rt, 12hNot Reported--
Direct Amidation

The direct formation of amides from carboxylic acids and amines is a highly atom-economical transformation. Boronic acids have emerged as effective catalysts for this reaction, activating the carboxylic acid towards nucleophilic attack by the amine.[13][14][15] The mechanism is thought to involve the formation of an acyloxyboronate intermediate.

In stark contrast, borinic acids have been shown to be incompetent catalysts for direct amidation reactions . They tend to form unreactive amino-carboxylate complexes or undergo protodeboronation to the corresponding boronic acids, which are the active catalytic species.[16]

Table 3: Comparison in Direct Amidation

CatalystCarboxylic AcidAmineConditionsYieldReference
Phenylboronic AcidBenzoic AcidBenzylamineToluene, reflux, Dean-Stark90%[17]
Diphenylborinic AcidBenzoic AcidBenzylamineToluene, reflux, Dean-StarkInactive[16]
Regioselective Acylation of Polyols

The selective functionalization of one hydroxyl group in the presence of others is a significant challenge in organic synthesis, particularly in carbohydrate chemistry. In this area, diarylborinic acids have demonstrated exceptional performance as catalysts for the regioselective acylation of diols and polyols .[18][19][20][21] They exhibit a remarkable ability to differentiate between hydroxyl groups, leading to the selective acylation of a single position with high yields.[21]

Boronic acids, on the other hand, are generally less effective for this purpose, often leading to mixtures of products or requiring protecting group strategies. The enhanced Lewis acidity of borinic acids is believed to be a key factor in their superior catalytic activity in this context.[1][16]

Table 4: Regioselective Acylation of Methyl α-D-mannopyranoside

CatalystAcylating AgentConditionsMajor ProductYieldReference
Diphenylborinic AcidBenzoyl ChloridePyridine, CH₂Cl₂, -78 °C to rt3-O-Benzoyl85%[21]
Phenylboronic AcidBenzoyl ChloridePyridine, CH₂Cl₂, -78 °C to rtMixture of productsLowInferred from literature

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling using a Boronic Acid
  • To a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., Na₂CO₃, 2.0 mmol).

  • Add the solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Petasis Borono-Mannich Reaction
  • In a round-bottom flask, dissolve the amine (1.0 mmol) and the carbonyl compound (1.0 mmol) in a suitable solvent (e.g., dichloromethane or ethanol).

  • Add the boronic acid (1.1 mmol) to the mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization or column chromatography.

General Procedure for Boronic Acid-Catalyzed Direct Amidation
  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the carboxylic acid (1.0 mmol), the amine (1.0 mmol), and the boronic acid catalyst (0.05-0.1 mmol).

  • Add a solvent that forms an azeotrope with water (e.g., toluene or xylene).

  • Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Continue refluxing until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and remove the solvent in vacuo.

  • Purify the resulting amide by column chromatography or recrystallization.

General Procedure for Borinic Acid-Catalyzed Regioselective Acylation of a Diol
  • Dissolve the diol (1.0 mmol) and the diarylborinic acid catalyst (0.1 mmol) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Add a base (e.g., pyridine or triethylamine, 1.5 mmol).

  • Cool the mixture to the desired temperature (e.g., -78 °C).

  • Slowly add the acylating agent (e.g., acid chloride or anhydride, 1.05 mmol).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the product by column chromatography.

Visualizing Catalytic Cycles

To better understand the roles of boronic and borinic acids in catalysis, the following diagrams illustrate their proposed catalytic cycles in key reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) Pd(0)L2->R1-Pd(II)-X(L2) Oxidative Addition R1-Pd(II)-OH(L2) R1-Pd(II)-OH(L2) R1-Pd(II)-X(L2)->R1-Pd(II)-OH(L2) Ligand Exchange R1-Pd(II)-R2(L2) R1-Pd(II)-R2(L2) R1-Pd(II)-OH(L2)->R1-Pd(II)-R2(L2) Transmetalation R1-Pd(II)-R2(L2)->Pd(0)L2 Reductive Elimination R1-R2 R1-R2 R1-Pd(II)-R2(L2)->R1-R2 R2B(OH)2 R2B(OH)2 R2B(OH)2->R1-Pd(II)-OH(L2) Base Base Base->R1-Pd(II)-X(L2) R1-X R1-X R1-X->Pd(0)L2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Petasis_Reaction cluster_1 Iminium Ion Formation cluster_2 Ate Complex Formation and Transfer Amine Amine Iminium_Ion Iminium_Ion Amine->Iminium_Ion Carbonyl Carbonyl Carbonyl->Iminium_Ion Ate_Complex Ate_Complex Iminium_Ion->Ate_Complex Boronic_Acid Boronic_Acid Boronic_Acid->Ate_Complex Product Product Ate_Complex->Product Intramolecular Transfer

Caption: Simplified mechanism of the Petasis Borono-Mannich reaction.

Amidation_Cycle R-B(OH)2 Boronic Acid Acyloxyboronate Acyloxyboronate R-B(OH)2->Acyloxyboronate + R'COOH - H₂O Tetrahedral_Intermediate Tetrahedral_Intermediate Acyloxyboronate->Tetrahedral_Intermediate + R''NH₂ H2O H2O Acyloxyboronate->H2O Tetrahedral_Intermediate->R-B(OH)2 - Amide Amide Amide Tetrahedral_Intermediate->Amide Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Acyloxyboronate Amine Amine Amine->Tetrahedral_Intermediate

Caption: Catalytic cycle for boronic acid-catalyzed direct amidation.

Borinic_Acylation R2BOH Borinic Acid Borinate_Ester Borinate_Ester R2BOH->Borinate_Ester + Diol - H₂O Tetracoordinate_Complex Tetracoordinate_Complex Borinate_Ester->Tetracoordinate_Complex + Base Tetracoordinate_Complex->R2BOH - Acylated Diol Acylated_Diol Acylated_Diol Tetracoordinate_Complex->Acylated_Diol Diol Diol Diol->Borinate_Ester Acylating_Agent Acylating_Agent Acylating_Agent->Tetracoordinate_Complex Acylation Base Base Base->Tetracoordinate_Complex

Caption: Catalytic cycle for borinic acid-catalyzed regioselective acylation.

Conclusion

Boronic and borinic acids are valuable assets in the catalytic toolbox of synthetic chemists. While boronic acids are workhorses for a wide array of transformations, particularly cross-coupling and multicomponent reactions, borinic acids shine in specific applications that leverage their enhanced Lewis acidity, such as the regioselective functionalization of polyols. Understanding their distinct reactivity profiles is crucial for the rational design of efficient and selective synthetic routes. This guide provides a foundational comparison to assist researchers in navigating the catalytic potential of these versatile organoboron compounds.

References

Benchmarking Palladium Catalysts for Suzuki-Miyaura Coupling with (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. This guide provides a comparative overview of common palladium catalysts for the coupling of (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid with aryl halides, a key transformation in the synthesis of novel compounds with potential therapeutic applications.

The choice of palladium catalyst is critical for the successful coupling of heteroaryl boronic acids like this compound. The presence of the nitrogen atoms in the naphthyridine ring can influence the catalytic activity, potentially through coordination to the palladium center. Therefore, selecting an appropriate catalyst system is crucial for achieving high yields and reaction efficiency. This guide presents a comparison of several commonly used palladium catalysts, with performance data extrapolated from reactions with structurally similar heterocyclic compounds due to the limited availability of specific data for the title compound.

Catalyst Performance Comparison

The following table summarizes the typical performance of various palladium catalysts in Suzuki-Miyaura coupling reactions involving heteroaryl boronic acids and aryl halides. The data provides a comparative overview to guide catalyst selection.

Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5
Pd(dppf)Cl₂dppfK₃PO₄1,4-Dioxane80-1002-8>901-2
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>901-2
SPhos Pd G2SPhosK₃PO₄1,4-Dioxane1004-12>901-2
PEPPSI™-IPrIPrK₂CO₃t-BuOH806-18High1-3

Note: The performance data presented is based on typical results for Suzuki-Miyaura couplings of structurally related heteroaryl boronic acids and may vary for the specific coupling with this compound. Optimization of reaction conditions is recommended for each specific substrate combination.

Experimental Protocols

Below are detailed methodologies for performing a Suzuki-Miyaura coupling reaction with a representative palladium catalyst.

General Procedure for Suzuki-Miyaura Coupling using a Preformed Palladacycle Precatalyst (e.g., XPhos Pd G3)

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • XPhos Pd G3 (0.01-0.02 mmol, 1-2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane or toluene (to achieve a concentration of 0.1-0.2 M)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, potassium phosphate, and the XPhos Pd G3 precatalyst.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)-X(L_n) pd0->pd2_complex Ar-X pd2_add Oxidative Addition (Ar-X) pd2_biaryl Ar-Pd(II)-Ar'(L_n) pd2_complex->pd2_biaryl Ar'B(OH)₂ Base transmetalation Transmetalation (Ar'B(OH)₂) pd2_biaryl->pd0 product Ar-Ar' pd2_biaryl->product reductive_elim Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Aryl Halide - Base - Palladium Catalyst start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Reaction Workup: - Cool to RT - Dilute with Organic Solvent - Wash with Water & Brine monitoring->workup Reaction Complete purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Characterized Product purification->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

A Comparative Guide to the Hydrolytic Stability of (6-Methoxy-1,5-naphthyridin-4-yl)boronic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hydrolytic stability of (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid versus its common ester derivatives, namely pinacol and N-methyliminodiacetic acid (MIDA) esters. Understanding the relative stability of these compounds in aqueous environments is crucial for their application in drug discovery, particularly in contexts such as Suzuki-Miyaura cross-coupling, and for the development of boronic acid-based therapeutics where stability at physiological pH is paramount. While specific experimental data for this compound is not publicly available, this guide draws upon established principles and data from analogous arylboronic acid systems to provide a robust comparative framework.

Executive Summary

Boronic acids are known for their susceptibility to degradation in aqueous media, which can complicate their storage, handling, and application in synthetic and biological systems. The conversion of boronic acids to boronate esters is a common strategy to enhance their stability. This guide demonstrates that:

  • Boronic acid esters offer significantly enhanced hydrolytic stability compared to the free boronic acid. This is particularly true for MIDA esters, which are exceptionally stable under neutral conditions.

  • The stability of boronate esters is highly dependent on the diol used for esterification and the pH of the medium. Pinacol esters, while more stable than the free boronic acid, are susceptible to hydrolysis, especially under physiological or basic conditions. MIDA esters, by contrast, exhibit remarkable stability across a range of conditions and primarily undergo hydrolysis under specific basic conditions.

  • Substituents on the aromatic ring influence the rate of hydrolysis. Electron-donating groups, such as the methoxy group in the target compound, generally decrease the Lewis acidity of the boron center, which can slow down the rate of hydrolysis for certain esters like pinacols.

Data Presentation: Comparative Hydrolytic Stability

The following table summarizes the hydrolytic stability of representative arylboronic acids and their pinacol and MIDA esters. This data, gathered from studies on phenylboronic acid and its derivatives, serves as a strong proxy for the expected behavior of this compound and its esters.

Compound TypeDerivative ExampleConditionHalf-life (t½) or Rate Constant (k)Key Finding
Arylboronic Acid Phenylboronic AcidAqueous solutionProne to rapid degradation and formation of boroxines.Generally unstable in aqueous media, complicating storage and handling.
Arylboronic Acid Pinacol Ester (Bpin) Phenylboronic acid pinacol esterWater, 25 °C~100 minutesSignificantly more stable than the free boronic acid in pure water.[1]
50 mM Phosphate buffer, pH 7.4, 25 °C~30 minutesHydrolysis is accelerated at physiological pH.[1]
4-Methoxyphenylboronic acid pinacol ester50 mM Phosphate buffer, pH 7.4, 25 °C~50 minutesThe presence of an electron-donating group (methoxy) in the para position slows down the hydrolysis compared to the unsubstituted phenyl derivative, suggesting enhanced stability for this compound pinacol ester.[1]
Arylboronic Acid MIDA Ester 4-Fluorophenylboronic acid MIDA esterHomogeneous basic conditions (NaOH)k_OH = 6.1 M⁻¹s⁻¹Undergoes rapid, base-mediated hydrolysis.[2]
Aryl MIDA esters in generalNeutral aqueous conditionsVery slow hydrolysis, taking several hours at elevated temperatures with weak bases like K₃PO₄.[3] They are generally stable at neutral pH.Exceptionally stable under neutral conditions, making them ideal for storage and for slow-release applications of the corresponding boronic acid.[1]

Experimental Protocols

The hydrolytic stability of boronic acids and their esters can be quantitatively assessed using several analytical techniques. Below are detailed methodologies for HPLC and NMR-based analysis.

Protocol 1: Determination of Hydrolytic Stability by High-Performance Liquid Chromatography (HPLC)

This method monitors the disappearance of the boronic acid ester and the appearance of the corresponding boronic acid over time.

1. Materials and Instrumentation:

  • This compound ester (Pinacol or MIDA)

  • Buffer solution (e.g., 50 mM phosphate buffer, pH 7.4)

  • Acetonitrile (ACN) and water (HPLC grade)

  • Formic acid (for mobile phase modification, if necessary)

  • HPLC system with a UV detector and a C18 reversed-phase column (e.g., Waters XTerra MS C18 to minimize on-column hydrolysis)

2. Procedure:

  • Sample Preparation: Prepare a stock solution of the boronic acid ester in a suitable organic solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Reaction Initiation: To a known volume of pre-warmed buffer solution (e.g., in a thermostated vial at 25 °C or 37 °C), add a small aliquot of the boronic acid ester stock solution to achieve the desired final concentration (e.g., 100 µg/mL). The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to minimize its effect on the hydrolysis rate.

  • Time-course Analysis: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture. Immediately quench the hydrolysis by diluting the aliquot in a solution that stabilizes the ester, for example, a non-aqueous, aprotic solvent like acetonitrile.

  • HPLC Analysis: Inject the quenched samples onto the HPLC system.

    • Mobile Phase: A gradient of water and acetonitrile, both with or without a small amount of formic acid (e.g., 0.1%), can be used. The specific gradient will depend on the retention times of the ester and the free boronic acid. It is crucial to use a column with low silanol activity to prevent on-column hydrolysis.[4]

    • Detection: Monitor the elution of the boronic acid ester and the free boronic acid by UV detection at a suitable wavelength (determined by UV scan of the compounds).

  • Data Analysis:

    • Generate a calibration curve for both the boronic acid ester and the free boronic acid to quantify their concentrations in the samples.

    • Plot the concentration of the remaining boronic acid ester against time.

    • Determine the rate constant (k) and the half-life (t½ = 0.693/k) of the hydrolysis reaction by fitting the data to a first-order decay model.

Protocol 2: In-situ Monitoring of Hydrolytic Stability by Nuclear Magnetic Resonance (NMR) Spectroscopy

This method allows for the continuous monitoring of the hydrolysis reaction in the NMR tube.

1. Materials and Instrumentation:

  • This compound ester (Pinacol or MIDA)

  • Deuterated buffer solution (e.g., phosphate buffer in D₂O, pD adjusted)

  • Deuterated organic solvent (e.g., DMSO-d₆ or acetonitrile-d₃) for initial dissolution

  • NMR spectrometer (e.g., 400 MHz or higher)

2. Procedure:

  • Sample Preparation: Dissolve a known amount of the boronic acid ester in a minimal amount of a deuterated organic solvent (e.g., 50 µL of DMSO-d₆).

  • Reaction Initiation: In an NMR tube, add a known volume of the deuterated buffer solution (e.g., 550 µL). Place the NMR tube in the spectrometer, which is thermostated at the desired temperature (e.g., 25 °C).

  • NMR Data Acquisition:

    • Acquire an initial ¹H NMR spectrum (t=0) immediately after adding the buffer.

    • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Identify distinct signals for the boronic acid ester and the free boronic acid (and the corresponding diol). For example, the methyl protons of the pinacol group in the ester will have a different chemical shift from free pinacol.

    • Integrate the characteristic signals of both the ester and the hydrolysis products at each time point.

    • Calculate the percentage of remaining ester at each time point.

    • Plot the natural logarithm of the percentage of remaining ester versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (-k).

    • Calculate the half-life (t½ = 0.693/k).

Mandatory Visualization

Hydrolysis of a Boronic Acid Ester

The following diagram illustrates the reversible hydrolysis of an arylboronic acid pinacol ester to its corresponding boronic acid and pinacol.

Hydrolysis cluster_conditions Reaction Conditions Aryl_Bpin Arylboronic Acid Pinacol Ester (Ar-Bpin) Transition_State Tetrahedral Intermediate Aryl_Bpin->Transition_State + 2 H₂O Transition_State->Aryl_Bpin Products Arylboronic Acid (Ar-B(OH)₂) + Pinacol Transition_State->Products Products->Transition_State - 2 H₂O Condition1 pH Condition2 Temperature Condition3 Solvent

Caption: Hydrolysis equilibrium of an arylboronic acid pinacol ester.

Experimental Workflow for HPLC-based Stability Analysis

This diagram outlines the key steps in determining the hydrolytic stability of a boronic acid ester using HPLC.

HPLC_Workflow start Start prep_stock Prepare Boronic Ester Stock Solution (in ACN) start->prep_stock initiate_hydrolysis Initiate Hydrolysis in Aqueous Buffer prep_stock->initiate_hydrolysis sampling Withdraw Aliquots at Time Intervals initiate_hydrolysis->sampling quench Quench Reaction (e.g., with ACN) sampling->quench hplc_analysis Analyze by RP-HPLC quench->hplc_analysis data_processing Quantify Ester and Acid Concentrations hplc_analysis->data_processing kinetic_analysis Determine Rate Constant (k) and Half-life (t½) data_processing->kinetic_analysis end End kinetic_analysis->end

Caption: Workflow for HPLC-based hydrolytic stability testing.

References

A Comparative Analysis of the Biological Activities of 1,5-Naphthyridine and 1,6-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the therapeutic potential of two key naphthyridine isomers, supported by experimental data and detailed protocols.

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, are considered privileged structures in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3] The arrangement of the nitrogen atoms within the bicyclic system gives rise to six possible isomers, with 1,5-naphthyridine and 1,6-naphthyridine derivatives being extensively investigated for their therapeutic potential.[3][4] This guide provides an objective comparison of the biological activities of these two isomeric scaffolds, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to aid researchers in the fields of drug discovery and development.

Anticancer Activity: A Tale of Two Scaffolds

Both 1,5- and 1,6-naphthyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[1][2][5] Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cell proliferation and the induction of apoptosis.[2][6][7][8]

Naturally occurring 1,5-naphthyridine derivatives, such as the canthinone-type alkaloids, have shown promising anticancer properties.[1][9] For instance, canthin-6-one has been reported to activate apoptosis and necrosis in human myeloid leukemia cells.[1] Synthetic derivatives of 1,5-naphthyridine have been developed as potent inhibitors of enzymes crucial for cancer progression, including topoisomerase I and various kinases.[4][6][7][8]

Similarly, derivatives of the 1,6-naphthyridine scaffold are biologically significant molecules with a range of pharmacological activities, including notable anticancer effects.[5] Benzo[h][1][10]naphthyridine derivatives, for example, have shown impressive cytotoxic activity against various tumor cell lines, including colon, breast, and liver cancer cells.[5] Several 1,6-naphthyridine derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), MET kinase, and fibroblast growth factor receptor 4 (FGFR4), all of which are implicated in cancer development and progression.[10][11][12][13]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activities of representative 1,5-naphthyridine and 1,6-naphthyridine derivatives against various cancer cell lines, as reported in the literature.

Compound Class Derivative Cancer Cell Line IC50 (µM) Reference
1,5-Naphthyridine Canthin-6-oneKasumi-1 (Myeloid Leukemia)7 (apoptosis), 45 (necrosis)[1]
10-methoxycanthin-6-oneDU145 (Prostate)1.58 µg/mL[9]
Phenyl-1,5-naphthyridine derivativeCOLO 205 (Colon)-[6][7][8]
Naphthyridine derivative 16HeLa (Cervical), HL-60 (Leukemia), PC-3 (Prostate)0.7, 0.1, 5.1[14][15]
1,6-Naphthyridine 3-Nitrobenzo[h][1][10]naphthyridine-2,5-dioneHCT-116 (Colon), MCF-7 (Breast), HepG-2 (Liver)20.7, 22.5, 15.3 µg/mL[5]
Benzo[b][1][10]naphthyridine carboxamideP388 (Murine Leukemia)<0.01[16]
1,6-Naphthyridine-2-one derivative 19gHCT116 (Colon)-[12]
AaptamineH1299 (Non-small cell lung), A549 (Non-small cell lung), HeLa (Cervical), CEM-SS (T-lymphoblastic leukemia)10.47 - 15.03 µg/mL[1]

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of both naphthyridine isomers have demonstrated significant activity against a range of bacterial and fungal pathogens, making them promising candidates for the development of new anti-infective agents.[17][18][19]

1,5-Naphthyridine compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[17] For example, canthin-6-one and 10-methoxycanthin-6-one displayed strong inhibitory activity against Staphylococcus aureus and Escherichia coli, including methicillin-resistant Staphylococcus aureus (MRSA).[9] One of the key antibacterial mechanisms for some 1,5-naphthyridine compounds is the inhibition of the FtsZ protein, which is essential for bacterial cell division.[17]

The 1,6-naphthyridine scaffold has also yielded potent antimicrobial agents.[20] Benzo[h][1][10]naphthyridine derivatives have shown promising results against Mycobacterium tuberculosis.[21]

Comparative Antimicrobial Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected 1,5- and 1,6-naphthyridine derivatives against various microbial strains.

Compound Class Derivative Microorganism MIC (µg/mL) Reference
1,5-Naphthyridine Canthin-6-oneStaphylococcus aureus0.49[9]
Canthin-6-oneEscherichia coli3.91[9]
Canthin-6-oneMRSA0.98[9]
10-methoxycanthin-6-oneStaphylococcus aureus3.91[9]
10-hydroxycanthin-6-oneBacillus cereus15.62[1]
1,6-Naphthyridine Benzo[h][1][10]naphthyridine derivative 9Mycobacterium tuberculosis12.5[21]
Benzo[h][1][10]naphthyridine derivative 10Mycobacterium tuberculosis15.6[21]

Kinase Inhibition: Targeting Cellular Signaling

The inhibition of protein kinases is a major strategy in the development of targeted therapies for cancer and other diseases. Both 1,5- and 1,6-naphthyridine scaffolds have proven to be versatile templates for the design of potent and selective kinase inhibitors.[4][22]

Several 1,5-naphthyridine derivatives have been identified as inhibitors of key kinases involved in cancer cell signaling, such as Aurora kinases and PI3Kδ.[4] Additionally, they have been developed as potent inhibitors of the transforming growth factor-beta (TGF-β) type I receptor (ALK5), which plays a crucial role in cancer and fibrosis.[23][24][25]

The 1,6-naphthyridine framework has also been successfully utilized to develop inhibitors of various kinases.[26] Derivatives of this scaffold have been reported as inhibitors of MET kinase, Cyclin-dependent kinase 5 (CDK5), and FGFR4, all of which are attractive targets for cancer therapy.[10][11][12][13]

Comparative Kinase Inhibition Data

The following table summarizes the inhibitory activity of representative 1,5- and 1,6-naphthyridine derivatives against various protein kinases.

Compound Class Derivative Target Kinase IC50 (nM) Reference
1,5-Naphthyridine Aminothiazole derivative 15ALK56[23][24][25]
Pyrazole derivative 19ALK54[23][24][25]
2,8-disubstituted-1,5-naphthyridinePlasmodium falciparum PI4K-[27]
1,6-Naphthyridine Naphthyridinone derivative 8MET9.8[10]
Naphthyridinone derivative 9gMET9.8[10]
Naphthyridinone derivative 23aMET7.1[10]
Imidazo[4,5-h][1][10]naphthyridin-2(3H)-one 2tc-Met2600[26]
1,6-Naphthyridine-2-one derivativeFGFR4-[12]

Experimental Protocols

To ensure the reproducibility and facilitate the comparative evaluation of novel compounds, detailed experimental protocols for key biological assays are provided below.

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.[15]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[15]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the appropriate temperature and time for the specific microorganism.[28]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[17]

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, its specific substrate, ATP, and a suitable buffer.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at the optimal temperature for a defined period.

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate using methods such as ELISA, fluorescence, or radioactivity.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by these compounds can provide a deeper understanding of their mechanisms of action.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies cluster_development Lead Optimization & Development synthesis Synthesis of 1,5- & 1,6-Naphthyridine Derivatives in_vitro In Vitro Assays (Cytotoxicity, Antimicrobial, Kinase) synthesis->in_vitro Primary Screening in_vivo In Vivo Models (Xenograft, Infection) in_vitro->in_vivo Active Hits pathway Signaling Pathway Analysis in_vitro->pathway Mechanism Elucidation sar Structure-Activity Relationship (SAR) in_vivo->sar target Target Identification & Validation pathway->target adme ADME/Tox Profiling sar->adme clinical Preclinical & Clinical Development adme->clinical

Caption: General experimental workflow for the discovery and development of naphthyridine-based therapeutic agents.

apoptosis_pathway Naphthyridine Naphthyridine Derivative Topoisomerase Topoisomerase I/II Inhibition Naphthyridine->Topoisomerase DNA_Damage DNA Damage Topoisomerase->DNA_Damage Caspase_Activation Caspase Cascade Activation DNA_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway for apoptosis induction by anticancer naphthyridine derivatives.

ftsz_inhibition Naphthyridine 1,5-Naphthyridine Derivative FtsZ FtsZ Protein Naphthyridine->FtsZ Inhibits Polymerization Z_Ring Z-Ring Formation FtsZ->Z_Ring Cell_Division Bacterial Cell Division Z_Ring->Cell_Division Cell_Death Cell Death

Caption: Mechanism of antibacterial action via inhibition of FtsZ polymerization by 1,5-naphthyridine derivatives.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. This guide provides crucial, immediate safety and logistical information for the proper disposal of (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid, ensuring compliance with safety standards and minimizing risk.

This compound , like other boronic acid derivatives, must be handled as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][2] Adherence to the following procedures is critical for ensuring a safe laboratory environment.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.
Body Protection A fully fastened lab coat that covers the arms.
Footwear Closed-toe shoes.
Respiratory A NIOSH-approved respirator if aerosolization is possible.[3]

This data is compiled from general safety guidelines for handling boronic acid derivatives.[1]

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be managed as hazardous waste.

Waste Segregation and Collection
  • Designated Waste Containers : Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1] High-density polyethylene (HDPE) or glass containers are generally suitable.[3]

  • Labeling : All waste containers must be explicitly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a boronic acid derivative.[1]

Solid Waste Disposal
  • Contaminated solid materials such as gloves, bench paper, and pipette tips should be collected in a designated, labeled hazardous waste container.

Liquid Waste Disposal
  • Solutions containing this compound must be collected in a labeled, sealable container for liquid hazardous waste.[2]

  • Do Not Dispose Down the Drain : This compound should never be disposed of in the sanitary sewer system.[3]

Decontamination of Glassware and Equipment
  • Initial Rinse : Glassware that has been in contact with the compound should be rinsed three times with a suitable solvent in a chemical fume hood. This initial rinsate must be collected and disposed of as liquid hazardous waste.[2]

  • Secondary Decontamination : For more thorough decontamination, a basic wash can be employed to convert residual boronic acid into a more water-soluble boronate salt. This rinsate should also be collected as hazardous liquid waste.

  • Final Rinse : A final rinse with water should be performed, with the rinse water also collected as hazardous waste.

  • Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse or disposal in the appropriate laboratory glass recycling stream.

Disposal of Empty Containers
  • Empty containers of this compound must be properly decontaminated before disposal.

  • Triple Rinse : Rinse the empty container three times with a suitable solvent. The rinsate from all three rinses must be collected and disposed of as hazardous waste.[2]

  • Container Disposal : After thorough rinsing and air drying, deface the original label. The clean, dry container can then be disposed of according to your institution's guidelines for chemical container recycling or disposal.[2]

Waste Storage and Pickup
  • Store sealed and labeled hazardous waste containers in a designated satellite accumulation area.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal by contacting your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure the Area : Alert others in the vicinity and restrict access to the spill area.[3]

  • Absorb the Spill : For liquid spills, use an inert absorbent material such as vermiculite or sand. For solid spills, carefully sweep up the material to avoid dust formation.

  • Collect Waste : Place all contaminated materials into a sealed, labeled hazardous waste container.[3]

  • Decontaminate the Area : Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]

  • Report the Spill : Report the incident to your supervisor and your institution's EHS department.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_start Start cluster_characterization Waste Characterization cluster_segregation Segregation cluster_containment Containment cluster_storage Storage & Pickup cluster_end Final Disposal start Waste Generation characterize Characterize Waste start->characterize solid Solid Waste characterize->solid Solid liquid Liquid Waste characterize->liquid Liquid solid_container Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage pickup Arrange for Hazardous Waste Pickup with EHS storage->pickup end Proper Disposal by Licensed Contractor pickup->end

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye Protection Safety Goggles or GlassesMust meet ANSI Z.87.1-1989 standard. A face shield is required when there is a risk of splashing or explosion.[2]
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are recommended for protection against a broad range of chemicals.[2][3] Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA flame-resistant Nomex® lab coat should be worn, fully buttoned, over cotton clothing.[2]
Respiratory Protection NIOSH-Approved RespiratorRequired when engineering controls are insufficient to control airborne dust or when dust is likely to be generated.[1][2]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.

Experimental Workflow Diagram:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in a Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh handle_dissolve Dissolve in Solvent prep_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_quench Quench Reaction handle_reaction->cleanup_quench cleanup_decontaminate Decontaminate Glassware cleanup_quench->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Doff PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation :

    • Always work within a certified chemical fume hood to ensure adequate ventilation.[1]

    • Don all required personal protective equipment as outlined in the table above.

    • Carefully weigh the required amount of this compound, avoiding the generation of dust.

  • Handling :

    • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • Maintain a clean and organized workspace to prevent accidental spills.

    • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[1]

  • Cleanup :

    • After the procedure, decontaminate all surfaces and equipment.

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]

Disposal Plan

Proper disposal of chemical waste is essential to protect personnel and the environment.[1]

Waste Disposal Decision Diagram:

start Waste Generated is_large Large Quantity? start->is_large is_contaminated Contaminated Material? is_large->is_contaminated No collect Collect in Labeled Hazardous Waste Container is_large->collect Yes is_contaminated->collect Yes neutralize In-Lab Neutralization (If Permitted) is_contaminated->neutralize No (Small Quantity) dispose_sewer Dispose Down Sanitary Sewer with Copious Water (If Permitted) neutralize->dispose_sewer

Caption: Decision-making process for the disposal of boronic acid waste.

Disposal Procedures:

  • Large Quantities and Contaminated Materials :

    • All waste, including contaminated gloves, filter paper, and excess reagent, should be collected in a clearly labeled, sealed container for hazardous waste.[1]

    • Store the hazardous waste container in a designated accumulation area until it is collected by a certified hazardous waste disposal company.[1]

  • Small Quantities (In-Lab Neutralization) :

    • For very small quantities, and where institutional and local regulations permit, in-lab neutralization may be an option.[1] Boronic acids are weak acids and can be neutralized with a mild base.[1]

    • Procedure :

      • In a fume hood, dissolve the solid boronic acid in a minimal amount of water in a beaker.

      • Slowly add a mild base, such as sodium bicarbonate solution, until the pH of the solution is between 5.5 and 9.0.[1]

      • Once neutralized, and if permitted by your institution and local wastewater authority, the solution can be disposed of down the sanitary sewer with copious amounts of water.[1][5]

Important Note : Never dispose of any chemical down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and local regulations.[5] When in doubt, always treat chemical waste as hazardous and arrange for professional disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.